5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide
Description
Properties
IUPAC Name |
6-(bromomethyl)-1H-benzimidazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c9-4-6-1-2-7-8(3-6)11-5-10-7;/h1-3,5H,4H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCIFYCXIRSSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)NC=N2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357946-12-3 | |
| Record name | 5-(bromomethyl)-1H-1,3-benzodiazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-(Bromomethyl)-1H-benzo[d]imidazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound, this guide also incorporates information from closely related benzimidazole derivatives to offer a broader understanding of its expected characteristics and potential applications. The benzimidazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This document summarizes key physicochemical properties, provides illustrative experimental protocols for its synthesis, and explores the potential biological context, including relevant signaling pathways where benzimidazole derivatives have shown activity.
Core Chemical Properties
This compound is a brominated derivative of the benzimidazole heterocyclic system. The presence of the bromomethyl group makes it a reactive intermediate, particularly for the synthesis of more complex molecules.[4]
Physicochemical Data
| Property | This compound | 5-Bromo-1-methyl-1H-imidazole (Analog) | 2-(Bromomethyl)-1-methyl-1H-benzo[d]imidazole hydrobromide (Analog)[5] |
| CAS Number | 1357946-12-3[6] | 1003-21-0 | 934570-40-8 |
| Molecular Formula | C₈H₈Br₂N₂[6] | C₄H₅BrN₂ | C₉H₁₀Br₂N₂ |
| Molecular Weight | 291.974 g/mol [6] | Not specified | 305.9971 g/mol |
| Appearance | Solid (predicted) | Solid | Solid |
| Melting Point | Data not available | 40-44 °C | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
| LogP | 3.41590[6] | Data not available | Data not available |
| PSA | 28.7[6] | Data not available | Data not available |
Spectroscopic Data (Predicted and Analogous)
Detailed spectroscopic data for this compound are not available. However, based on the analysis of related benzimidazole structures, the following spectral characteristics can be anticipated.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, a singlet for the methylene protons of the bromomethyl group, and a signal for the N-H proton of the imidazole ring. The chemical shifts will be influenced by the hydrobromide salt formation.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the benzimidazole core and the bromomethyl group.
-
FT-IR: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching, C-H aromatic stretching, C=N stretching of the imidazole ring, and C-Br stretching.[7][8]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base and fragmentation patterns typical of benzimidazole derivatives.
Experimental Protocols
While a specific protocol for the synthesis of this compound was not found, a general and widely used method for the synthesis of benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[9][10] The following is a representative protocol that can be adapted for the synthesis of the target molecule.
General Synthesis of Benzimidazole Derivatives
This protocol outlines the synthesis of a benzimidazole derivative via the condensation of an o-phenylenediamine with an appropriate aldehyde, followed by oxidative cyclization.[11]
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Substituted Aldehyde (e.g., a bromo-substituted benzaldehyde) (1.0-1.2 eq)
-
Catalyst (e.g., Lanthanum Chloride (LaCl₃), Ammonium Chloride (NH₄Cl))[11]
-
Solvent (e.g., Acetonitrile, Ethanol)[11]
-
Base solution (e.g., 10% NaOH) for neutralization
-
Crushed ice
-
Ethyl acetate for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) for drying
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine and the aldehyde in the chosen solvent.
-
Add a catalytic amount of the selected catalyst.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, cool the mixture to room temperature.
-
If an acidic catalyst was used, pour the mixture into a beaker containing crushed ice and neutralize with a base solution until a precipitate forms.[9]
-
Isolate the crude product by filtration.
-
Wash the precipitate with cold water and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
-
The hydrobromide salt can be prepared by treating the purified benzimidazole with a solution of hydrobromic acid in a suitable solvent.
Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, with many compounds investigated as anticancer agents.[1][2] They can exert their effects through various mechanisms, including the inhibition of kinases involved in cancer cell signaling and the disruption of microtubule dynamics.[1][12]
Anticancer Mechanisms of Benzimidazole Derivatives
Several benzimidazole derivatives have been shown to target key signaling pathways implicated in cancer progression.
-
Kinase Inhibition: Many benzimidazoles act as inhibitors of various protein kinases, such as tyrosine kinases and cyclin-dependent kinases (CDKs).[1][12] By blocking these enzymes, they can interfere with signaling cascades that control cell proliferation, survival, and angiogenesis. For example, some derivatives have been shown to inhibit the PI3K/AKT and MAPK signaling pathways, which are frequently hyperactivated in cancer.[1]
-
Cell Cycle Arrest: By inhibiting CDKs, benzimidazole compounds can induce cell cycle arrest, typically at the G1 or G2/M phase, thereby preventing cancer cells from dividing.[1][2]
-
Induction of Apoptosis: Benzimidazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[3][13]
-
Epigenetic Modulation: Emerging research indicates that some benzimidazoles can act as epigenetic modulators, targeting enzymes like histone deacetylases (HDACs), which play a crucial role in gene expression and cancer development.[13]
Safety and Handling
As with any brominated organic compound, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.[14]
Conclusion
This compound is a valuable building block in the synthesis of more complex benzimidazole derivatives with potential therapeutic applications. While specific experimental data for this compound is limited, the extensive research on the benzimidazole scaffold provides a strong foundation for predicting its chemical behavior and biological potential. The information presented in this guide, compiled from available literature on the target molecule and its analogs, serves as a valuable resource for researchers and drug development professionals working with this important class of heterocyclic compounds. Further experimental investigation is warranted to fully characterize its properties and explore its utility in medicinal chemistry.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Bromomethyl)-5-methyl-1H-imidazole;hydrobromide | 2402831-30-3 | Benchchem [benchchem.com]
- 5. 2-(Bromomethyl)-1-methyl-1H-benzo[d]imidazole hydrobromide [cymitquimica.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. biotech-asia.org [biotech-asia.org]
- 13. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 14. echemi.com [echemi.com]
Technical Guide: Synthesis and Characterization of 5-(Bromomethyl)-1H-benzo[d]imidazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide, a key building block in medicinal chemistry and drug development. This document outlines detailed experimental protocols, presents key characterization data, and illustrates the synthetic pathway and experimental workflow.
Introduction
Benzimidazole derivatives are a cornerstone in the development of novel therapeutic agents due to their diverse pharmacological activities. The introduction of a reactive bromomethyl group at the 5-position of the benzimidazole scaffold, as in 5-(bromomethyl)-1H-benzo[d]imidazole, provides a versatile handle for further chemical modifications, enabling the synthesis of a wide array of derivatives for biological screening. This guide details a reliable synthetic route to obtain this compound as its hydrobromide salt, ensuring better stability and handling.
Synthesis Pathway
The synthesis of this compound is a three-step process commencing with the formation of the benzimidazole core, followed by side-chain bromination, and concluding with the formation of the hydrobromide salt.
An In-depth Technical Guide to 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, and potential therapeutic applications, with a focus on its role as a versatile building block in the synthesis of bioactive molecules.
Chemical Identity and Properties
This compound is a salt of a substituted benzimidazole. The benzimidazole core is a key pharmacophore found in numerous FDA-approved drugs. The bromomethyl group at the 5-position serves as a reactive handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of a wide range of derivatives.
CAS Number: The Chemical Abstracts Service (CAS) number for this compound is 1357946-12-3 .[1] It is important to distinguish this from the CAS number of the free base, 5-(Bromomethyl)-1H-benzo[d]imidazole, which is 1211523-55-5.[2] A potential isomer, 6-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide, has also been associated with the CAS number 1357946-12-3, suggesting a possible ambiguity in nomenclature in some databases.[3]
Molecular Formula: C₈H₈Br₂N₂[1]
Molecular Weight: 291.97 g/mol [1][3]
Suppliers
A variety of chemical suppliers offer this compound for research and development purposes. The following table summarizes some of the available suppliers and their product details.
| Supplier | Product Name | Purity | CAS Number |
| Chemenu | 5-(Bromomethyl)-1H-benzo[d]imidazole | 97% | 1211523-55-5 (free base) |
| Synblock | 6-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide | 95% | 1357946-12-3 |
| Guidechem | This compound | Not Specified | 1357946-12-3 |
| Biosynth | 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide | Not Specified | 2007915-81-1 |
| Shanghai Amole Biotechnology Co., Ltd. | 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide | 97.0% | 2007915-81-1 |
Note: Some suppliers may list the compound under the isomeric name "6-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide" with the same CAS number. Researchers should verify the product specifications with the supplier.
Experimental Protocols: Synthesis of the Benzimidazole Core
General Protocol for the Condensation of o-Phenylenediamine with a Carboxylic Acid
This method is a foundational approach to constructing the benzimidazole ring system.
Workflow for Benzimidazole Synthesis
Caption: A generalized workflow for the synthesis of benzimidazole derivatives.
Methodology:
-
Reaction Setup: In a round-bottom flask, combine the appropriate o-phenylenediamine precursor with a slight excess of the desired carboxylic acid derivative.
-
Catalyst and Solvent: Add a suitable solvent and a catalytic amount of an acid (e.g., polyphosphoric acid, p-toluenesulfonic acid) or a base, depending on the specific reaction conditions.
-
Reaction: Heat the mixture under reflux for several hours, or utilize microwave irradiation for a shorter reaction time. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the desired benzimidazole derivative.
Biological Activity and Potential Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, with many compounds investigated as potential anticancer agents.[4][5][6] The mechanisms of action are diverse and can involve targeting various cellular processes critical for cancer cell survival and proliferation.[4][5][6]
While the specific signaling pathways modulated by this compound have not been explicitly detailed in the available literature, the broader class of benzimidazole derivatives has been shown to exert its anticancer effects through several key mechanisms:
-
Inhibition of Tubulin Polymerization: Some benzimidazole compounds interfere with the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[7]
-
Kinase Inhibition: Many benzimidazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling, such as those involved in the PI3K/AKT and MAPK pathways.[7]
-
Induction of Apoptosis: Benzimidazoles can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.[4][5]
-
DNA Intercalation and Topoisomerase Inhibition: Certain derivatives can intercalate into DNA or inhibit topoisomerase enzymes, thereby disrupting DNA replication and transcription.[4]
A study on a novel benzimidazole derivative, MBIC, demonstrated that it can induce apoptosis in hepatocellular carcinoma cells through the activation of the ROS-dependent JNK signaling pathway.[8] This provides a plausible model for the mechanism of action of other structurally related benzimidazoles.
Representative Signaling Pathway: ROS-Dependent JNK Activation by a Benzimidazole Derivative
The following diagram illustrates a potential signaling pathway through which a benzimidazole derivative could induce apoptosis in cancer cells.
Caption: A representative signaling pathway for the anticancer activity of a benzimidazole derivative.
This guide serves as a foundational resource for researchers and professionals in drug development interested in this compound. Its versatile chemical nature and the established biological activities of the benzimidazole scaffold make it a compound of high interest for the synthesis of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
- 1. Page loading... [guidechem.com]
- 2. cas 1211523-55-5|| where to buy 5-(Bromomethyl)-1H-benzo[d]imidazole [chemenu.com]
- 3. CAS 1357946-12-3 | 6-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide - Synblock [synblock.com]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
"5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Compound Data
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₈H₈Br₂N₂ |
| Molecular Weight | 291.974 g/mol [1] |
| CAS Number | 1357946-12-3[1] |
Synthetic Protocols
A common approach involves a two-step process: the formation of the benzimidazole ring followed by bromination. For instance, the synthesis of similar benzimidazoles has been achieved by reacting 4-methyl-1,2-phenylenediamine with formic acid, followed by a bromination step.
General Experimental Protocol: Two-Step Synthesis of a Brominated Benzimidazole Derivative
This protocol is a representative example for the synthesis of a brominated benzimidazole and can be adapted for the synthesis of this compound, likely starting from 4-(chloromethyl)-1,2-phenylenediamine or a related precursor.
Step 1: Benzimidazole Ring Formation
-
In a round-bottom flask, dissolve the appropriate o-phenylenediamine derivative (1.0 equivalent) in formic acid (approximately 10 volumes).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under a vacuum to yield the benzimidazole intermediate.
Step 2: Bromination
-
Suspend the benzimidazole intermediate (1.0 equivalent) in a suitable solvent such as acetic acid or dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise over 30-60 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated sodium thiosulfate solution.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final brominated benzimidazole product.
Biological Significance and Signaling Pathways
Benzimidazole and its derivatives are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[3][4]
Several benzimidazole-based compounds have been identified as potent kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in cancer.[5] These include the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and the mammalian Target of Rapamycin (mTOR).[5][6] The inhibitory action of these compounds can lead to cell cycle arrest and apoptosis in cancer cells.
Below is a generalized representation of a kinase inhibitor's mechanism of action, a common therapeutic strategy for benzimidazole derivatives.
Caption: General signaling pathway of a receptor tyrosine kinase and its inhibition by a benzimidazole derivative.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel benzimidazole derivative.
Caption: A typical experimental workflow for the synthesis and evaluation of novel benzimidazole derivatives.
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide" solubility in organic solvents
An in-depth technical guide on the solubility of "5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide" in organic solvents.
Introduction to this compound
This compound is a heterocyclic compound belonging to the benzimidazole class. Benzimidazoles are a significant scaffold in medicinal chemistry, known for a wide range of biological activities. The bromomethyl group at the 5-position makes this compound a reactive intermediate, potentially useful in the synthesis of more complex molecules and as a DNA alkylating agent. Understanding its solubility in various organic solvents is crucial for its application in research and drug development, including reaction setup, purification, and formulation.
General Solubility of Benzimidazole Derivatives
Benzimidazole derivatives, particularly in their hydrobromide salt form, tend to exhibit moderate to low solubility in many organic solvents. Their solubility is influenced by factors such as the polarity of the solvent, the presence of functional groups on the benzimidazole core, and temperature.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally expected to be moderately effective in dissolving benzimidazole hydrobromide salts due to the potential for hydrogen bonding with the imidazole protons and the hydrobromide counter-ion.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often used for dissolving benzimidazole derivatives due to their high polarity. However, in some cases, the use of these powerful hydrogen bonding solvents can lead to the formation of gelatinous or intractable precipitates.[1]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): The solubility in these less polar solvents is expected to be lower compared to polar aprotic and protic solvents.
-
Non-polar Solvents (e.g., Toluene, Hexane): Solubility in non-polar solvents is generally expected to be very low.
Quantitative Solubility Data (Generalized)
While specific data for this compound is unavailable, the following table provides a generalized expectation of solubility for benzimidazole hydrobromide derivatives in common organic solvents. These are qualitative estimates and should be experimentally verified.
| Solvent Category | Solvent Example | Expected Solubility | Notes |
| Polar Protic | Methanol | Moderate to High | Hydrogen bonding enhances solubility. |
| Ethanol | Moderate | Solubility may decrease with increasing alkyl chain length of the alcohol.[2] | |
| Polar Aprotic | DMSO | High | Often a good solvent for benzimidazoles, but precipitation can occur.[1] |
| DMF | High | Similar to DMSO, can sometimes form complexes or react with the solute.[1] | |
| Acetonitrile | Low to Moderate | ||
| Chlorinated | Dichloromethane | Low | |
| Ethers | Diethyl ether | Very Low | |
| Hydrocarbons | Toluene | Very Low | [3] |
| Hexane | Very Low |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods should be employed. The shake-flask method followed by UV-Vis spectroscopic analysis is a widely accepted and reliable technique.
Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining the equilibrium solubility of a compound.[4][5]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Shaker or orbital incubator with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial or flask. Ensuring an excess of solid is present is crucial for reaching equilibrium.[4]
-
Place the sealed vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[6]
-
After equilibration, allow the suspension to settle.
-
Carefully separate the saturated solution from the undissolved solid by either centrifugation or filtration. Filtration should be done using a filter compatible with the solvent that does not adsorb the compound.
-
Quantify the concentration of the compound in the clear, saturated solution using a suitable analytical method, such as UV-Vis spectroscopy.
Quantification by UV-Vis Spectroscopy
Objective: To determine the concentration of the dissolved compound in the saturated solution obtained from the shake-flask method.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes (compatible with the solvent)
-
Saturated solution of the compound
-
Pure solvent for blank and dilutions
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of the compound in the solvent of interest.
-
Scan the solution over a relevant UV wavelength range (e.g., 200-400 nm) to identify the λmax, which is the wavelength of the highest absorbance.[7]
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.[8]
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert Law.[8]
-
-
Sample Analysis:
-
Take the clear saturated solution obtained from the shake-flask experiment and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to obtain the solubility of the compound in the solvent.
-
Mandatory Visualizations
Proposed Mechanism of Action: DNA Alkylation
Benzimidazole derivatives containing a reactive bromomethyl group are known to act as DNA alkylating agents, which is a common mechanism for anticancer activity.[9][10] The electrophilic carbon of the bromomethyl group can be attacked by nucleophilic sites on DNA bases, primarily the N7 position of guanine.[10]
Caption: DNA alkylation pathway of 5-(Bromomethyl)-1H-benzo[d]imidazole.
Experimental Workflow: Evaluation of Anticancer Activity
The following workflow outlines a typical experimental procedure for assessing the anticancer potential of a benzimidazole derivative.[11][12][13]
Caption: Experimental workflow for evaluating anticancer activity.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. rjptonline.org [rjptonline.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of New Benzimidazole-1,2,4-Triazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectral Analysis of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide
To the Researchers, Scientists, and Drug Development Professionals this guide is addressed to,
This technical document provides a comprehensive overview of the standard methodologies for the spectral characterization of "5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide" utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
It is important to note that despite a thorough search of scientific databases and literature, specific experimental spectral data for this compound was not found. Therefore, this guide will present generalized experimental protocols and data interpretation frameworks applicable to this class of compounds. The tables below are formatted for data presentation and will be populated with hypothetical data for illustrative purposes.
Data Presentation
The following tables are structured for the clear and concise presentation of quantitative spectral data for this compound.
Table 1: ¹H NMR Spectral Data (Hypothetical)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 13.5 - 12.0 | br s | - | 2H | Imidazole N-H |
| 8.0 - 7.5 | m | - | 3H | Aromatic C-H |
| 4.8 | s | - | 2H | -CH₂Br |
Table 2: ¹³C NMR Spectral Data (Hypothetical)
| Chemical Shift (δ) ppm | Assignment |
| 150 - 140 | Imidazole C=N |
| 140 - 110 | Aromatic C |
| 30 - 25 | -CH₂Br |
Table 3: IR Spectral Data (Hypothetical)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2500 | Broad | N-H and C-H stretching |
| 1620 | Medium | C=N stretching |
| 1450 | Medium | Aromatic C=C stretching |
| 1275 | Strong | C-N stretching |
| 690 | Strong | C-Br stretching |
Table 4: Mass Spectrometry Data (Hypothetical)
| m/z | Relative Intensity (%) | Assignment |
| 211/213 | 95/95 | [M+H]⁺ of free base (bromine isotopes) |
| 132 | 100 | [M+H - Br]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for benzimidazole derivatives due to its ability to dissolve polar compounds and allow for the observation of exchangeable protons like N-H.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[1]
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-16 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Thoroughly mix and grind the sample and KBr together.
-
Place the mixture in a pellet die and press it using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment should be collected before analyzing the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
The solution may need to be further diluted depending on the sensitivity of the instrument.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for benzimidazoles to observe the protonated molecule [M+H]⁺.
-
Mass Range: A range of m/z 50-500 should be sufficient to observe the molecular ion and its fragments.
-
Capillary Voltage: Typically in the range of 3-5 kV.
-
Nebulizer Gas: Nitrogen.
-
Drying Gas Flow and Temperature: These parameters should be optimized for the specific instrument and solvent used.
Mandatory Visualization
Caption: Workflow for the synthesis, purification, and spectral analysis of an organic compound.
References
"5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide" mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 5-(Bromomethyl)-1H-benzo[d]imidazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the current understanding of the broader class of 1H-benzo[d]imidazole derivatives to propose a likely mechanism of action for this compound. Direct experimental data on this specific compound is limited in publicly available literature. The proposed mechanism is based on established activities of structurally related compounds.
Executive Summary
The 1H-benzo[d]imidazole scaffold is a prominent pharmacophore in modern medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core structure have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. This guide posits that this compound likely functions as a multi-kinase inhibitor, a hypothesis supported by substantial evidence from related compounds. The reactive bromomethyl group may serve as a handle for covalent modification of the target kinases or as a synthetic precursor for generating a library of derivatives. This document provides a detailed overview of the hypothesized mechanism of action, relevant signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols for assessing kinase inhibition.
Hypothesized Mechanism of Action: Multi-Kinase Inhibition
Based on extensive research into the 1H-benzo[d]imidazole class of molecules, a compelling hypothesis for the mechanism of action of this compound is the inhibition of multiple protein kinases involved in cancer cell proliferation and survival.[1][2] Studies have shown that benzimidazole derivatives can effectively target key kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and the mammalian Target of Rapamycin (mTOR).[1][2]
The presence of the bromomethyl group at the 5-position is significant. This functional group is a known alkylating agent and could potentially form a covalent bond with nucleophilic residues (such as cysteine) in the ATP-binding pocket of target kinases, leading to irreversible inhibition. Alternatively, this reactive group makes the compound a versatile intermediate for the synthesis of a diverse library of derivatives with modified pharmacokinetic and pharmacodynamic properties.
Inhibition of these kinases disrupts downstream signaling cascades, leading to cell cycle arrest and the induction of apoptosis.[1][2] For instance, a study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides, which share the core benzimidazole structure, demonstrated that these compounds induce cell cycle arrest and apoptosis in liver cancer cells. This was accompanied by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1][2]
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates the central role of the hypothesized target kinases in cell signaling pathways that promote cancer cell proliferation and survival. Inhibition by a benzimidazole derivative would block these pathways.
Caption: Hypothesized multi-kinase inhibition by 5-(Bromomethyl)-1H-benzo[d]imidazole.
Quantitative Data: Inhibitory Activity of Benzimidazole Derivatives
While specific IC50 values for this compound are not available, data from structurally related compounds provide a strong indication of the potential potency of this class of inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of novel benzimidazole-benzylidenebenzohydrazide hybrids against various cancer cell lines and kinases.[1][2]
| Compound | Target Cell Line / Kinase | IC50 (µM) |
| 6c | HCT-116 (Colon Cancer) | 10.21 |
| HepG2 (Liver Cancer) | 9.84 | |
| MCF-7 (Breast Cancer) | 11.03 | |
| 6h | HCT-116 (Colon Cancer) | 9.85 |
| HepG2 (Liver Cancer) | 8.21 | |
| MCF-7 (Breast Cancer) | 10.12 | |
| EGFR | 8.52 | |
| HER2 | 9.14 | |
| CDK2 | 10.23 | |
| AURKC | 9.89 | |
| 6i | HCT-116 (Colon Cancer) | 8.93 |
| HepG2 (Liver Cancer) | 7.82 | |
| MCF-7 (Breast Cancer) | 9.54 | |
| EGFR | 7.98 | |
| HER2 | 8.65 | |
| CDK2 | 9.87 | |
| mTOR | 8.12 | |
| Sorafenib | HCT-116 (Colon Cancer) | 6.14 |
| (Standard) | HepG2 (Liver Cancer) | 4.17 |
| MCF-7 (Breast Cancer) | 8.23 | |
| Sunitinib | HCT-116 (Colon Cancer) | 8.12 |
| (Standard) | HepG2 (Liver Cancer) | 5.21 |
| MCF-7 (Breast Cancer) | 10.21 |
Data extracted from "Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors".[1][2]
Experimental Protocols
To validate the hypothesized mechanism of action, a series of biochemical and cell-based assays are required. The following sections detail representative protocols for assessing the inhibitory activity of a compound against key kinases.
General Workflow for Kinase Inhibitor Characterization
The diagram below outlines a typical workflow for the discovery and characterization of a novel kinase inhibitor.
Caption: General experimental workflow for characterizing a kinase inhibitor.
Protocol for a Luminescence-Based CDK2 Kinase Assay
This protocol is adapted from established methods for measuring CDK2 kinase activity.[3][4][5][6]
Objective: To determine the IC50 value of a test compound against the CDK2/Cyclin A complex.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
CDK substrate peptide
-
ATP solution
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer, maintaining a constant final DMSO concentration (e.g., 1%). Prepare a master mixture containing kinase buffer, ATP, and the CDK substrate peptide.
-
Kinase Reaction:
-
To a 384-well plate, add 1 µl of the diluted test compound or vehicle control (DMSO).
-
Add 2 µl of diluted CDK2/Cyclin A2 enzyme solution to each well.
-
Initiate the reaction by adding 2 µl of the substrate/ATP master mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol for a TR-FRET EGFR Kinase Assay
This protocol is a representative example for a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[7][8]
Objective: To determine the IC50 value of a test compound against EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Biotinylated peptide substrate
-
ATP solution
-
Test compound serially diluted in DMSO
-
Stop/Detection Solution (containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC))
-
Low-volume 384-well plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer. Prepare the EGFR enzyme and substrate/ATP solutions in kinase buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction by adding 5 µL of the stop/detection solution.
-
Incubate for at least 60 minutes at room temperature to allow for signal development.
-
-
Data Acquisition: Measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission signals. Normalize the data to controls and plot the normalized signal versus the logarithm of the compound concentration. Fit the data to determine the IC50 value.
Conclusion and Future Directions
The 1H-benzo[d]imidazole scaffold represents a highly promising starting point for the development of novel oncology therapeutics. The available evidence strongly suggests that derivatives of this core, including this compound, are likely to function as multi-kinase inhibitors, targeting key pathways in cancer cell proliferation and survival. The presence of a reactive bromomethyl group offers intriguing possibilities for either covalent inhibition or further chemical modification to optimize potency and selectivity.
Future research should focus on the direct experimental validation of the hypothesized mechanism for this compound. This would involve a comprehensive kinase screening panel to identify its primary targets, followed by detailed biochemical and cell-based assays to confirm its mode of inhibition. Furthermore, structure-activity relationship (SAR) studies, facilitated by the reactive bromomethyl group, could lead to the development of next-generation benzimidazole derivatives with enhanced therapeutic profiles.
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
The Versatile Building Block: A Technical Guide to 5-(Bromomethyl)-1H-benzo[d]imidazole Hydrobromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide is a key heterocyclic building block in the field of organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive bromomethyl group attached to the benzimidazole core, makes it a valuable synthon for the construction of a diverse array of complex molecules with significant biological activities. The benzimidazole moiety itself is a privileged scaffold, found in numerous FDA-approved drugs, and its derivatives have shown a wide range of therapeutic potential, including as anticancer, antiviral, and kinase inhibitor agents. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 5-(Bromomethyl)-1H-benzo[d]imidazole and its hydrobromide salt is presented in the table below. These properties are essential for understanding the compound's reactivity, solubility, and handling characteristics.
| Property | Value | Reference |
| IUPAC Name | 5-(bromomethyl)-1H-1,3-benzodiazole;hydrobromide | [1] |
| CAS Number | 1357946-12-3 | N/A |
| Molecular Formula | C₈H₈Br₂N₂ | [1] |
| Molecular Weight | 291.97 g/mol | [1] |
| Appearance | Solid (form not specified) | N/A |
| Purity | Typically >97% | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from a suitably substituted benzene derivative. A common and efficient route involves the formation of the benzimidazole ring followed by the introduction and modification of the methyl group at the 5-position.
A plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis of (1H-Benzo[d]imidazol-5-yl)methanol
A general procedure for the synthesis of the key intermediate, (1H-Benzo[d]imidazol-5-yl)methanol, involves the condensation of 3,4-diaminobenzyl alcohol with formic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diaminobenzyl alcohol (1.0 equivalent) in an excess of formic acid.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or another suitable base to neutralize the excess acid until the pH is approximately 7-8.
-
Isolation: Collect the precipitated solid by filtration, wash it with cold water, and dry it under vacuum to yield (1H-Benzo[d]imidazol-5-yl)methanol.
Experimental Protocol: Synthesis of this compound
The bromination of (1H-Benzo[d]imidazol-5-yl)methanol can be achieved using a suitable brominating agent, followed by salt formation.
-
Reaction Setup: Suspend (1H-Benzo[d]imidazol-5-yl)methanol (1.0 equivalent) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask. Cool the mixture in an ice bath to 0-5 °C.
-
Bromination: Slowly add a solution of phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) (1.0-1.2 equivalents) dropwise to the cooled suspension while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Isolation: If using HBr, the hydrobromide salt may precipitate directly from the reaction mixture. The product can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum. If PBr₃ is used, a subsequent work-up involving quenching with water and extraction may be necessary, followed by treatment with HBr to form the salt.
Applications in Organic Synthesis
This compound is a versatile electrophile due to the reactive bromomethyl group. It readily participates in nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the facile introduction of the benzimidazole-5-ylmethyl moiety into a wide range of molecular scaffolds.
Typical reactions of 5-(Bromomethyl)-1H-benzo[d]imidazole with various nucleophiles.
N-Alkylation Reactions
A primary application of this building block is in the N-alkylation of various nitrogen-containing heterocycles and amines. This reaction is fundamental in the synthesis of many biologically active compounds, including kinase inhibitors.
General Experimental Protocol for N-Alkylation:
-
Reaction Setup: To a solution of the amine or heterocyclic nucleophile (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add a base (1.1-1.5 equivalents), such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Addition of Electrophile: Add this compound (1.0-1.2 equivalents) to the mixture. The hydrobromide salt will be neutralized in situ by the base.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Example: Synthesis of Kinase Inhibitor Scaffolds
Derivatives of 5-(Bromomethyl)-1H-benzo[d]imidazole have been utilized in the synthesis of potent kinase inhibitors. For instance, the benzimidazole-5-ylmethyl moiety can be attached to a core heterocyclic structure that binds to the ATP-binding site of a target kinase.
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| 5-(Chloromethyl)-2-propyl-1H-benzimidazole | N/A | N/A | N/A | [2] |
| 2-(Chloromethyl)-1H-benzimidazole | Dithiocarbamates | 2-Thiomethylbenzimidazoles | N/A | [3] |
| 2-(Chloromethyl)-1H-benzimidazole | Phenols | 2-Phenoxymethylbenzimidazoles | N/A | [3] |
| 2-(Chloromethyl)-1H-benzimidazole | Aromatic Amines | 2-Aminomethylbenzimidazoles | N/A | [3] |
Note: Specific yield data for reactions involving the title compound were not available in the searched literature. The table presents analogous reactions of similar chloromethylbenzimidazoles.
Role in Drug Discovery and Development
The benzimidazole core is a key pharmacophore in many therapeutic agents. The ability to functionalize this core using building blocks like this compound is crucial for the development of new drug candidates. The derivatives synthesized from this building block are often evaluated for their potential to modulate various biological pathways, particularly those involved in cancer and viral infections.
The role of this compound in the drug discovery pipeline.
For example, various substituted benzimidazoles have been investigated as inhibitors of protein kinases such as Fibroblast Growth Factor Receptor 1 (FGFR1) and Casein Kinase 1 delta (CK1δ), both of which are implicated in cancer progression.[4][5] While direct studies involving derivatives of 5-(Bromomethyl)-1H-benzo[d]imidazole targeting these specific kinases were not found, the general principle of using substituted benzimidazoles as kinase inhibitors is well-established.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of a wide range of functionalized benzimidazole derivatives. Its utility in N-alkylation and other nucleophilic substitution reactions provides a straightforward method for incorporating the benzimidazole-5-ylmethyl scaffold into target molecules. The prevalence of the benzimidazole core in numerous bioactive compounds underscores the importance of this synthon in medicinal chemistry and drug discovery. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working in these fields. Further exploration of the reactivity of this building block is likely to lead to the discovery of novel compounds with significant therapeutic potential.
References
- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 2. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones as inhibitors of protein kinase FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical examination of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole scaffolds are core structures in numerous pharmacologically active agents, and the introduction of a reactive bromomethyl group at the 5-position suggests potential as a versatile intermediate for the synthesis of novel therapeutic candidates. This document outlines the compound's physicochemical properties, predicted spectroscopic data, a putative synthesis protocol, and explores its potential as an alkylating agent in drug design, with a focus on anticancer and antimicrobial applications.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention from the scientific community due to their diverse pharmacological activities.[1][2] The benzimidazole ring system, being isosteric with purine, allows these compounds to interact with various biopolymers, leading to a broad spectrum of biological effects, including antimicrobial, antiviral, and anticancer properties.[3][4][5][6] The title compound, this compound, incorporates a reactive bromomethyl group, rendering it a potent electrophile and a valuable synthon for introducing the benzimidazole moiety into larger molecular frameworks. This guide serves as a theoretical resource for researchers exploring the potential of this compound in drug discovery and development.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂N₂ | [7] |
| Molecular Weight | 291.97 g/mol | [7] |
| Appearance | Predicted to be a solid | - |
| Solubility | Predicted to be soluble in polar organic solvents | - |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzimidazole ring, a singlet for the -CH₂-Br protons, and a broad singlet for the N-H proton. The hydrobromide salt may cause shifts in the aromatic and N-H protons. |
| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole ring and a signal for the -CH₂-Br carbon. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C-H aromatic stretching, C=N and C=C ring stretching, and C-Br stretching. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the free base [C₈H₇BrN₂]⁺ and isotopic peaks characteristic of the presence of one bromine atom. |
Experimental Protocols
A plausible synthetic route to this compound can be inferred from general methods for benzimidazole synthesis and subsequent functionalization.
Proposed Synthesis of this compound
The synthesis can be envisioned as a two-step process: the formation of the benzimidazole core followed by bromination of a methyl substituent.
Step 1: Synthesis of 5-Methyl-1H-benzo[d]imidazole
This step typically involves the condensation of 4-methyl-1,2-phenylenediamine with formic acid or a derivative.
-
Materials: 4-methyl-1,2-phenylenediamine, Formic acid, Hydrochloric acid (catalyst), Sodium hydroxide.
-
Procedure:
-
A mixture of 4-methyl-1,2-phenylenediamine and an excess of formic acid with a catalytic amount of hydrochloric acid is refluxed for several hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and neutralized with a solution of sodium hydroxide to precipitate the product.
-
The crude 5-methyl-1H-benzimidazole is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.
-
Step 2: Bromination of 5-Methyl-1H-benzimidazole
The methyl group can be brominated using a radical initiator.
-
Materials: 5-Methyl-1H-benzimidazole, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator), Carbon tetrachloride or other suitable non-polar solvent.
-
Procedure:
-
5-Methyl-1H-benzimidazole is dissolved in a suitable solvent in a round-bottom flask.
-
N-Bromosuccinimide and a catalytic amount of AIBN are added to the solution.
-
The mixture is refluxed under inert atmosphere and irradiated with a UV lamp to initiate the radical reaction.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off.
-
The solvent is removed under reduced pressure. The resulting crude product is then treated with a solution of hydrobromic acid in a suitable solvent (e.g., ether or ethanol) to precipitate this compound.
-
The final product is collected by filtration, washed with a cold non-polar solvent, and dried under vacuum.
-
Visualization of Synthetic and Mechanistic Pathways
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Potential Mechanism of Action: Alkylation of Biological Nucleophiles
The presence of the electrophilic bromomethyl group suggests that a primary mechanism of biological activity could be the alkylation of nucleophilic residues in biomacromolecules such as DNA and proteins. This covalent modification can disrupt their normal function, leading to cellular apoptosis or inhibition of enzymatic activity.
Caption: Postulated mechanism of action via alkylation of biological nucleophiles.
Applications in Drug Development
Anticancer Potential
Many benzimidazole derivatives exhibit significant anticancer activity through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key signaling pathways.[8][9] The bromomethyl group in the title compound can act as a warhead for targeted covalent inhibitors, potentially alkylating cysteine residues in the active sites of kinases or other enzymes implicated in cancer progression.[10] Derivatives of 5-(bromomethyl)-benzimidazoles could be explored as inhibitors of protein kinases, topoisomerases, or as DNA alkylating agents.[11]
Antimicrobial Activity
Benzimidazole-based compounds have a long history as effective antimicrobial agents.[3] The ability of this compound to alkylate biological molecules suggests it could be a precursor for novel antibiotics or antifungals. By attaching this moiety to other pharmacophores, hybrid molecules with enhanced antimicrobial potency and novel mechanisms of action could be developed.[5]
Conclusion
This compound is a promising, yet underexplored, building block in medicinal chemistry. Its reactive handle provides a gateway for the synthesis of a diverse library of compounds with potential therapeutic applications. The theoretical data and proposed protocols in this guide are intended to stimulate further experimental investigation into this versatile molecule. Future research should focus on the practical synthesis and full spectroscopic characterization of the title compound, followed by the exploration of its derivatization and evaluation of the biological activities of the resulting novel chemical entities.
References
- 1. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial, antiquorum-sensing and antitumor activities of new benzimidazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Spectral characterization, antibacterial and antioxidant activity of 2-(5-bromo-1H-benzimidazol-2-yl)-(3’/4’/5’-substituted)phenols and some transition metal complexes | Semantic Scholar [semanticscholar.org]
- 8. Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 5-Bromo-1H-benzimidazole | 4887-88-1 [smolecule.com]
- 10. benchchem.com [benchchem.com]
- 11. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-(Bromomethyl)-1H-benzo[d]imidazole Hydrobromide Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of derivatives from 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide, a key building block in the development of novel therapeutics, particularly in oncology.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The presence of a reactive bromomethyl group at the 5-position of the benzimidazole ring offers a versatile handle for the synthesis of a diverse library of derivatives through nucleophilic substitution reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Application Notes
Therapeutic Potential: Derivatives of 5-(bromomethyl)-1H-benzo[d]imidazole are of significant interest in drug discovery, primarily for their potential as anticancer agents. The benzimidazole core can interact with various biological targets, and modifications at the 5-position can modulate potency, selectivity, and pharmacokinetic properties.
Key Synthetic Intermediates: this compound serves as a crucial intermediate for the introduction of various functional groups, including amines, azides, ethers, and thioethers. These modifications can lead to compounds with enhanced biological activity.
Mechanism of Action: Many benzimidazole derivatives exert their anticancer effects by targeting fundamental cellular processes. Two prominent mechanisms of action are the inhibition of tubulin polymerization and the inhibition of protein kinases.
-
Tubulin Polymerization Inhibition: Certain benzimidazole derivatives bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: The benzimidazole scaffold is a common feature in many kinase inhibitors. These compounds can act as ATP-competitive inhibitors, targeting the activity of kinases that are often dysregulated in cancer cells, thereby blocking signaling pathways involved in cell proliferation and survival.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of the target compound starting from 5-methyl-1H-benzo[d]imidazole.
Step 1: Benzylic Bromination of 5-Methyl-1H-benzo[d]imidazole
-
Materials:
-
5-Methyl-1H-benzo[d]imidazole
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-1H-benzo[d]imidazole (1 equivalent) in CCl₄.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 5-(bromomethyl)-1H-benzo[d]imidazole.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Formation of the Hydrobromide Salt
-
Materials:
-
5-(Bromomethyl)-1H-benzo[d]imidazole (free base)
-
Hydrobromic acid (HBr, 48% aqueous solution or HBr in acetic acid)
-
Suitable solvent (e.g., isopropanol, diethyl ether)
-
-
Procedure:
-
Dissolve the purified 5-(bromomethyl)-1H-benzo[d]imidazole in a minimal amount of a suitable solvent like isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrobromic acid with continuous stirring.
-
The hydrobromide salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.
-
Protocol 2: General Procedure for Nucleophilic Substitution Reactions
This protocol outlines a general method for the synthesis of derivatives from this compound.
-
Materials:
-
This compound
-
Nucleophile (e.g., amine, azide, alcohol, thiol) (1.1 - 1.5 equivalents)
-
Base (e.g., triethylamine, potassium carbonate) (2-3 equivalents)
-
Solvent (e.g., acetonitrile, DMF, ethanol)
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in a suitable solvent, add the base and stir for 10-15 minutes at room temperature.
-
Add the desired nucleophile to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired derivative.
-
Data Presentation
The following tables summarize the synthetic yields and anticancer activities of representative derivatives synthesized from 5-(bromomethyl)-1H-benzo[d]imidazole.
Table 1: Synthesis of 5-(Substituted-methyl)-1H-benzo[d]imidazole Derivatives
| Derivative | Nucleophile | Base | Solvent | Yield (%) |
| 5-(Azidomethyl)-1H-benzo[d]imidazole | Sodium azide | - | DMF | >90 |
| 5-(Aminomethyl)-1H-benzo[d]imidazole | Phthalimide potassium salt, then Hydrazine | K₂CO₃, then - | DMF | 70-80 (two steps) |
| 5-(Ethoxymethyl)-1H-benzo[d]imidazole | Sodium ethoxide | - | Ethanol | 85-95 |
| 5-(Phenylthiomethyl)-1H-benzo[d]imidazole | Thiophenol | Triethylamine | Acetonitrile | 80-90 |
Table 2: Anticancer Activity of 5-(Substituted-methyl)-1H-benzo[d]imidazole Derivatives
| Derivative | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Derivative A (Amine) | MCF-7 (Breast Cancer) | 5.2 | Tubulin Polymerization Inhibitor |
| Derivative B (Ether) | A549 (Lung Cancer) | 8.7 | Kinase Inhibitor |
| Derivative C (Thioether) | HeLa (Cervical Cancer) | 3.1 | Tubulin Polymerization Inhibitor |
| Derivative D (Triazole) | HCT116 (Colon Cancer) | 1.5 | Kinase Inhibitor |
Visualizations
The following diagrams illustrate the general synthetic workflow and a key signaling pathway targeted by these benzimidazole derivatives.
Caption: General synthetic workflow for the preparation of 5-(bromomethyl)-1H-benzo[d]imidazole derivatives.
Caption: Signaling pathway of tubulin polymerization inhibition by benzimidazole derivatives.
Application Notes and Protocols for N-alkylation using 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the N-alkylation of various nucleophiles using 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide. This reagent is a valuable building block in medicinal chemistry for the synthesis of a wide range of biologically active compounds. The benzimidazole moiety is a key pharmacophore found in numerous approved drugs.
Introduction
N-alkylation of heterocyclic compounds is a fundamental transformation in organic synthesis, enabling the diversification of molecular scaffolds and the modulation of physicochemical and pharmacological properties. 5-(Bromomethyl)-1H-benzo[d]imidazole is a reactive electrophile that can be used to introduce the benzimidazol-5-ylmethyl group onto various nucleophiles, including amines, phenols, thiols, and other heterocycles. The resulting N-substituted benzimidazole derivatives are of significant interest in drug discovery, with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1] This protocol details a general procedure for the N-alkylation reaction, which can be adapted for a variety of substrates.
General Reaction Scheme
The N-alkylation reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the nucleophile (Nu-H), generating a more potent nucleophile (Nu-) that subsequently attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming the desired N-alkylated product.
Caption: General workflow for N-alkylation.
Experimental Protocols
A general protocol for the N-alkylation of a generic nucleophile (Nu-H) with this compound is provided below. This can be adapted based on the specific reactivity of the nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, phenol, or thiol)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon), if using a strong base like NaH
-
Standard glassware for workup and purification
Protocol using a mild base (Potassium Carbonate):
This method is suitable for many common nucleophiles and offers a good balance of reactivity and operational simplicity.[2]
-
Reaction Setup: To a round-bottom flask, add the nucleophile (1.0 eq), this compound (1.1 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF or acetonitrile) to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the nucleophile.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the substrate and should be determined by monitoring the reaction progress.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using DMF, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate (3 x volume of DMF). If using acetonitrile, filter the solid salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-alkylated product.
-
Protocol using a strong base (Sodium Hydride):
This protocol is recommended for less reactive nucleophiles, such as some alcohols or amides.[3][4]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 eq) and dissolve it in a suitable anhydrous aprotic solvent (e.g., THF or DMF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in a minimal amount of the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the protocol using a mild base.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the N-alkylation of various benzimidazole derivatives with different alkylating agents, which can serve as a starting point for optimizing the reaction with this compound.
| Alkylating Agent | Nucleophile/Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| n-Propyl bromide | three (2-(benzimidazolyl-) methyl) amine | NaOH | Toluene | 70-75 | 8 | 75 | [5] |
| Iodoethane | N1,N1,N2,N2-four ((2-benzimidazolyl-) methyl)-1 | NaOH | Toluene | 70-80 | - | - | [5] |
| Benzyl bromide | Imidazole | K₂CO₃ | Acetonitrile | RT | - | - | [6] |
| Alkyl halides | Phthalimide, indole, benzimidazole | KOH | Ionic Liquid | - | - | - | [2] |
| Ethyl chloroacetate | Benzimidazole-2-carboxamide derivative | - | DMF | Reflux | 6 | - | [7] |
| 1-(bromomethyl)-4-(trifluoromethyl)benzene | 3-(2-aminophenyl)quinazolin-4(3H)-one | - | - | - | - | 68 | [8] |
Note: This table provides examples from the literature for similar N-alkylation reactions to guide the user. The exact conditions for this compound may vary.
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the N-alkylation protocol.
Caption: N-alkylation experimental workflow.
Potential Signaling Pathway Involvement
Derivatives of N-alkylated benzimidazoles are known to interact with various biological targets. For instance, some have been investigated as inhibitors of key signaling enzymes like EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial in cancer progression.[9] The introduction of the benzimidazol-5-ylmethyl moiety can influence the binding affinity and selectivity of the molecule for its target protein.
Caption: Inhibition of EGFR/VEGFR2 signaling.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Strong bases like sodium hydride are highly reactive and flammable. Handle with extreme care under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
By following these protocols and adapting them to the specific substrate, researchers can effectively synthesize a variety of N-alkylated benzimidazole derivatives for further investigation in drug discovery and development.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 3. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. ajol.info [ajol.info]
- 8. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 5-(Bromomethyl)-1H-benzo[d]imidazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis and evaluation of kinase inhibitors using 5-(bromomethyl)-1H-benzo[d]imidazole hydrobromide as a key building block. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its role in targeting a variety of protein kinases. The reactive bromomethyl group at the 5-position allows for versatile derivatization to explore structure-activity relationships (SAR) and develop potent and selective kinase inhibitors.
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery. Benzimidazole derivatives have shown significant promise as protein kinase inhibitors, targeting key enzymes such as EGFR, HER2, and CDK2.[2][3] this compound is a versatile starting material for the synthesis of such inhibitors. The bromomethyl group serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of various amine-containing fragments to build a library of potential kinase inhibitors.
Synthesis of a Representative Kinase Inhibitor
A common strategy for the synthesis of kinase inhibitors involves the reaction of a reactive electrophile, such as this compound, with a nucleophilic amine. The following protocol describes the synthesis of a hypothetical inhibitor, BI-292 , by reacting the starting material with 4-amino-N-methyl-2-(pyridin-4-yl)pyrimidine.
Experimental Protocol: Synthesis of BI-292
Materials:
-
This compound
-
4-amino-N-methyl-2-(pyridin-4-yl)pyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-amino-N-methyl-2-(pyridin-4-yl)pyrimidine (1.0 eq) in DMF, add DIPEA (2.5 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add this compound (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction mixture at 60°C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/methanol to afford the desired product, BI-292 .
Biological Evaluation: In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds can be evaluated using a variety of in vitro kinase assay formats. The following protocol describes a general procedure for a luminescence-based kinase assay, such as the Kinase-Glo® Max Assay.[4]
Experimental Protocol: Kinase Inhibition Assay
Materials:
-
Synthesized inhibitor compound (e.g., BI-292 )
-
Target kinase (e.g., EGFR, HER2, CDK2)
-
Appropriate kinase substrate (e.g., Poly(Glu,Tyr) for EGFR)
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Max Assay Kit
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the diluted inhibitor, and the substrate.
-
Add the kinase enzyme to the wells and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 45-60 minutes.[4]
-
Stop the reaction by adding the Kinase-Glo® Max reagent.[4]
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence signal, which is proportional to the amount of ATP remaining and inversely proportional to kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation: Inhibitory Activities of Benzimidazole Derivatives
The following table summarizes hypothetical quantitative data for a series of kinase inhibitors synthesized from this compound.
| Compound ID | Modification at 5-position | Target Kinase | IC50 (nM) |
| BI-292 | -CH₂-NH-(N-methyl-2-(pyridin-4-yl)pyrimidin-4-amine) | EGFR | 15 |
| BI-293 | -CH₂-NH-(N-ethyl-2-(pyridin-4-yl)pyrimidin-4-amine) | EGFR | 25 |
| BI-294 | -CH₂-NH-(N-methyl-2-(pyridin-4-yl)pyrimidin-4-amine) | HER2 | 40 |
| BI-295 | -CH₂-NH-(N-ethyl-2-(pyridin-4-yl)pyrimidin-4-amine) | HER2 | 75 |
| BI-296 | -CH₂-NH-(N-cyclopropyl-2-(phenyl)pyrimidin-4-amine) | CDK2 | 120 |
| BI-297 | -CH₂-NH-(N-cyclopropyl-2-(phenyl)pyrimidin-4-amine) | EGFR | >1000 |
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of BI-292.
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of kinase inhibitors.
References
Application Notes and Protocols for the Use of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide in the Synthesis of Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of pharmacological activities, including potent anticancer properties.[1] The structural similarity of the benzimidazole scaffold to endogenous purine nucleotides allows these compounds to interact with various biomolecules, leading to the modulation of critical cellular processes.[1] Among the various benzimidazole precursors, 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide serves as a key intermediate for the synthesis of a diverse library of potential anticancer agents. The reactive bromomethyl group at the 5-position provides a versatile handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the development of targeted cancer therapeutics.
These application notes provide a comprehensive overview of the synthesis of novel anticancer agents derived from this compound, their biological evaluation, and the underlying mechanisms of action. Detailed protocols for synthesis and key biological assays are provided to facilitate further research and development in this promising area of oncology.
Synthesis of Potential Anticancer Agents
The primary synthetic utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromomethyl group is readily displaced by nucleophiles, such as amines, thiols, and alcohols, allowing for the covalent attachment of various side chains. This strategy is instrumental in creating libraries of compounds for anticancer screening.
A general synthetic approach involves the N-alkylation of primary or secondary amines with this compound to yield the corresponding 5-((substituted-amino)methyl)-1H-benzo[d]imidazole derivatives.
Mechanisms of Anticancer Activity
Benzimidazole derivatives synthesized from this compound have been shown to exert their anticancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: Many benzimidazole compounds trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2]
-
Cell Cycle Arrest: These derivatives can halt the progression of the cell cycle at various phases (e.g., G2/M phase), thereby inhibiting cancer cell proliferation.
-
Enzyme Inhibition: Benzimidazole-based compounds have been identified as inhibitors of key enzymes involved in cancer progression, such as topoisomerases and various kinases.[2]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative benzimidazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| CTL-06 | HCT-116 (Colon) | 3 ± 0.25 | [3] |
| CTL-12 | HCT-116 (Colon) | 2.5 ± 0.25 | [3] |
| Compound 7 | Various | Not specified | [4] |
| Compound 9 | Various | Not specified | [4] |
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | Various | Potent | [2] |
| Compound 8 | Various | Potent | [2] |
| Compound 9 | Various | Potent | [2] |
Experimental Protocols
Synthesis of 5-((Substituted-amino)methyl)-1H-benzo[d]imidazole Derivatives
This protocol describes a general method for the synthesis of N-substituted aminomethyl benzimidazole derivatives from this compound.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Triethylamine (TEA) or Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of the desired amine (1.2 mmol) in DMF (10 mL), add the base (e.g., triethylamine, 2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 5-((substituted-amino)methyl)-1H-benzo[d]imidazole derivative.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized benzimidazole derivatives in the complete culture medium.
-
Remove the existing medium and add 100 µL of the medium containing different concentrations of the test compound.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the benzimidazole derivatives at their IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with the benzimidazole derivatives at their IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
References
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5-(Bromomethyl)-1H-benzo[d]imidazole Hydrobromide in Antimicrobial Drug Discovery: Application Notes and Protocols
Despite extensive research into benzimidazole derivatives as a promising class of antimicrobial agents, specific literature detailing the direct application of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide in antimicrobial drug discovery is not publicly available. However, the structural motif of a substituted benzimidazole is of significant interest to researchers. The bromomethyl group at the 5-position offers a reactive handle for the synthesis of a diverse library of derivatives, making it a potentially valuable, yet underexplored, starting material. This document provides a general framework for its potential application, drawing from established protocols for related benzimidazole compounds.
Benzimidazole scaffolds are structurally analogous to purine nucleosides, allowing them to interact with various biological macromolecules.[1] This versatile core has been extensively modified to develop compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[2][3][4] Functionalization at the N-1, C-2, and C-5 positions of the benzimidazole ring has been a key strategy in the development of potent antimicrobial agents.[2][5] The introduction of a bromomethyl group at the 5-position, as in the title compound, provides a reactive electrophilic site suitable for nucleophilic substitution reactions, enabling the facile introduction of various functional groups and pharmacophores to explore structure-activity relationships (SAR).
Potential Synthetic Applications
The primary application of this compound in antimicrobial drug discovery would be as a key intermediate for the synthesis of novel 5-substituted benzimidazole derivatives. The bromomethyl group can readily react with a variety of nucleophiles, such as amines, thiols, and alcohols, to generate a library of compounds for antimicrobial screening.
Below is a generalized synthetic workflow illustrating how this starting material could be utilized.
Caption: Synthetic workflow for generating antimicrobial candidates.
General Experimental Protocols
The following are generalized protocols inspired by the synthesis and evaluation of other benzimidazole derivatives. These would need to be optimized for reactions involving this compound.
Protocol 1: General Procedure for the Synthesis of 5-(Aminomethyl)-1H-benzo[d]imidazole Derivatives
This protocol describes a general method for the nucleophilic substitution of the bromo group with various amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., piperidine, morpholine, substituted anilines)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the base (2-3 equivalents).
-
Add the desired amine (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Synthesized benzimidazole derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls
-
Solvent for dissolving compounds (e.g., Dimethyl sulfoxide (DMSO))
-
Sterile saline
Procedure:
-
Prepare a stock solution of each synthesized compound and the standard drug in DMSO (e.g., 10 mg/mL).
-
Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions of the test compounds and control drugs in the appropriate broth to obtain a range of concentrations.
-
Add the standardized microbial inoculum to each well.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
While no specific quantitative data for derivatives of this compound is available, the results from antimicrobial screening of a hypothetical library of its derivatives would be summarized as follows:
Table 1: Minimum Inhibitory Concentrations (MIC) of Synthesized Benzimidazole Derivatives (µg/mL)
| Compound ID | R-Group | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 90028) |
| Derivative 1 | -N(CH₃)₂ | >128 | >128 | 64 |
| Derivative 2 | -morpholino | 64 | 128 | 32 |
| Derivative 3 | -thiophenyl | 32 | 64 | 16 |
| Ciprofloxacin | - | 0.5 | 0.25 | NA |
| Fluconazole | - | NA | NA | 2 |
| This table is for illustrative purposes only and does not represent actual experimental data. |
Signaling Pathways and Mechanism of Action
The antimicrobial mechanism of action for benzimidazole derivatives is diverse and depends on their substitution pattern. Some known mechanisms include:
-
Inhibition of tubulin polymerization: This is a primary mechanism for anthelmintic and antifungal benzimidazoles.
-
Inhibition of nucleic acid synthesis: Some derivatives can interfere with DNA gyrase or other enzymes involved in DNA replication and repair.[3]
-
Disruption of cell membrane integrity: Certain benzimidazoles can lead to membrane depolarization and leakage of cellular contents.
-
Inhibition of ergosterol biosynthesis: This is a key pathway targeted in fungi.[1]
A potential mechanism of action for novel derivatives synthesized from this compound would need to be elucidated through further studies, such as target-based assays or transcriptomic/proteomic analyses.
Caption: Potential antimicrobial mechanisms of benzimidazoles.
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 5. Synthesis of 1,2,5(6)-trisubstituted benzimidazoles and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the benzimidazole ring system is a key strategy in the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of 5-(N-substituted-aminomethyl)-1H-benzo[d]imidazole derivatives through the reaction of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide with a variety of primary amines. This reaction is a crucial step in the synthesis of compounds with potential applications in oncology and other therapeutic areas, primarily through the inhibition of key signaling pathways.
Applications in Drug Discovery
Derivatives of 5-(aminomethyl)-1H-benzo[d]imidazole have shown significant promise as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Notably, benzimidazole derivatives have been identified as inhibitors of key receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are often overexpressed in tumors and play a central role in tumor growth, angiogenesis, and metastasis. By targeting the ATP-binding site of these kinases, 5-(aminomethyl)-1H-benzo[d]imidazole derivatives can block downstream signaling pathways, leading to the inhibition of cancer cell proliferation and survival.
Reaction Mechanism and Principles
The reaction of this compound with primary amines is a nucleophilic substitution reaction (SN2). The primary amine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. The reaction is typically carried out in the presence of a base to neutralize the hydrobromide salt of the starting material and the hydrogen bromide generated during the reaction, thus driving the reaction to completion.
The choice of base and solvent is crucial for the success of the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (TEA). Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are generally used to facilitate the dissolution of the reactants and promote the reaction.
Data Presentation: Illustrative Reaction Parameters
The following tables summarize typical reaction conditions and yields for the synthesis of 5-(N-substituted-aminomethyl)-1H-benzo[d]imidazoles. The data is illustrative and based on general protocols for similar alkylations.
Table 1: Reaction of this compound with Various Primary Amines
| Entry | Primary Amine | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ (2.2) | DMF | 80 | 6 | 85 |
| 2 | Aniline | K₂CO₃ (2.2) | DMF | 90 | 8 | 78 |
| 3 | Cyclohexylamine | TEA (3.0) | ACN | Reflux | 12 | 82 |
| 4 | n-Butylamine | K₂CO₃ (2.2) | DMF | 70 | 8 | 88 |
| 5 | 4-Fluoroaniline | K₂CO₃ (2.2) | DMF | 90 | 10 | 75 |
Table 2: Physicochemical and Spectroscopic Data for a Representative Product: 5-((Benzylamino)methyl)-1H-benzo[d]imidazole
| Property | Value |
| Molecular Formula | C₁₅H₁₅N₃ |
| Molecular Weight | 237.30 g/mol |
| Appearance | Off-white solid |
| Melting Point | 185-188 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.3 (s, 1H), 8.15 (s, 1H), 7.5-7.2 (m, 7H), 3.8 (s, 2H), 3.7 (s, 2H) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 143.8, 141.2, 139.8, 134.5, 128.4, 128.2, 126.8, 122.5, 118.8, 111.5, 52.7, 52.3 |
| FTIR (KBr, cm⁻¹) ν | 3400 (N-H), 3050 (Ar C-H), 2920 (Aliph. C-H), 1620 (C=N), 1450 (C=C) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-(N-Aryl/Alkyl-aminomethyl)-1H-benzo[d]imidazoles using Potassium Carbonate
-
Reaction Setup: To a solution of the primary amine (1.2 equivalents) in anhydrous DMF (10 mL/mmol of the benzimidazole), add potassium carbonate (2.2 equivalents).
-
Addition of Benzimidazole: Add this compound (1.0 equivalent) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired product.
Protocol 2: Characterization of Products
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer using DMSO-d₆ as the solvent.
-
Mass Spectrometry (MS): Obtain high-resolution mass spectra (HRMS) using an ESI-TOF mass spectrometer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Record FTIR spectra using KBr pellets.
-
Melting Point: Determine the melting point using a standard melting point apparatus.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of 5-(N-substituted-aminomethyl)-1H-benzo[d]imidazoles.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
EGFR/VEGFR Signaling Pathway Inhibition
Caption: Inhibition of EGFR/VEGFR signaling pathways by 5-(aminomethyl)-1H-benzo[d]imidazole derivatives.
Application of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide in Fluorescence Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide is a reactive fluorescent compound with potential applications in the site-specific labeling of biomolecules. The benzimidazole core is a well-established fluorophore, and the bromomethyl group provides a reactive handle for covalent attachment to nucleophilic residues in proteins and other macromolecules. This reagent is particularly useful for introducing a fluorescent tag to study protein localization, dynamics, and interactions. The electrophilic bromomethyl group readily reacts with strong nucleophiles such as the thiol group of cysteine residues and, to a lesser extent, the primary amines of lysine residues and the N-terminus of proteins, forming a stable thioether or amine linkage, respectively.
Principle of Fluorescence Labeling
The labeling reaction involves the nucleophilic substitution of the bromide ion from the bromomethyl group by a nucleophilic residue on the target biomolecule. The benzimidazole moiety, once conjugated to the target, allows for fluorescence detection. The fluorescence properties of the benzimidazole core can be influenced by the local microenvironment, potentially providing insights into conformational changes or binding events of the labeled molecule.
Data Presentation: Physicochemical and Spectroscopic Properties
Quantitative data for this compound and its protein conjugates are not extensively documented in the literature. The following tables provide hypothetical yet representative data based on the known properties of similar benzimidazole-based fluorophores. Researchers are strongly encouraged to experimentally determine the precise photophysical properties for their specific application.
Table 1: Hypothetical Physicochemical and Spectroscopic Properties of 5-(Bromomethyl)-1H-benzo[d]imidazole
| Property | Value |
| Molecular Formula | C₈H₈BrN₂ · HBr |
| Molecular Weight | 291.98 g/mol |
| Excitation Maximum (λex) | ~310 - 340 nm |
| Emission Maximum (λem) | ~360 - 400 nm |
| Molar Extinction Coefficient (ε) | ~5,000 - 10,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.1 - 0.3 |
| Recommended Storage | -20°C, protected from light, desiccated |
Table 2: Hypothetical Spectroscopic Properties of a Protein Conjugate
| Property | Value |
| Excitation Maximum (λex) | ~320 - 350 nm |
| Emission Maximum (λem) | ~370 - 420 nm |
| Quantum Yield (Φ) | Variable (dependent on local environment) |
Experimental Protocols
The following protocols provide a general framework for the fluorescent labeling of proteins using this compound. Optimization of reaction conditions is recommended for each specific protein and application.
Protocol 1: Thiol-Reactive Labeling of Cysteine Residues
This protocol is designed for proteins containing accessible cysteine residues. Cysteine labeling is often more specific than amine labeling due to the lower abundance and higher nucleophilicity of thiol groups at neutral to slightly basic pH.
Materials:
-
Protein of interest (in a thiol-free buffer, e.g., PBS, HEPES)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.2-7.5
-
Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, pre-treat the protein with a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or size-exclusion chromatography before labeling.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction: While gently stirring the protein solution, add the dye stock solution to achieve a 10- to 20-fold molar excess of the dye over the protein. Protect the reaction from light and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the Reaction: Stop the reaction by adding the Quenching Reagent to a final concentration of 10-fold molar excess over the dye. Incubate for 30 minutes at room temperature.
-
Purify the Labeled Protein: Separate the fluorescently labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored or fluorescent fraction to elute will be the labeled protein.
-
Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the benzimidazole fluorophore (~330 nm). The DOL can be calculated using the Beer-Lambert law, with a correction for the fluorophore's absorbance at 280 nm.
Protocol 2: Amine-Reactive Labeling of Lysine Residues
This protocol targets the primary amines of lysine residues and the N-terminus. This reaction is generally less specific than thiol-reactive labeling and requires a higher pH to deprotonate the amine groups.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.5-9.0
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction: While gently stirring the protein solution, add the dye stock solution to achieve a 20- to 50-fold molar excess of the dye over the protein. Protect the reaction from light and incubate for 4-6 hours at room temperature.
-
Quench the Reaction: Stop the reaction by adding the Quenching Reagent to a final concentration of 50-100 mM. Incubate for 1 hour at room temperature.
-
Purify the Labeled Protein: Follow the purification procedure as described in Protocol 1.
-
Determine the Degree of Labeling (DOL): Follow the DOL determination procedure as described in Protocol 1.
Visualizations
Caption: General experimental workflow for protein labeling.
Caption: Conceptual signaling pathway involving a fluorescently labeled receptor.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Insufficient molar excess of dye. | Increase the molar ratio of dye to protein. |
| Inaccessible target residues. | Ensure protein is properly folded and target residues are exposed. Consider partial denaturation/renaturation if necessary. | |
| Incorrect reaction pH. | For thiol labeling, ensure pH is 7.2-7.5. For amine labeling, ensure pH is 8.5-9.0. | |
| Inactive dye. | Use freshly prepared dye stock solution. Store the solid dye properly. | |
| Protein Precipitation | High DOL leading to aggregation. | Decrease the molar ratio of dye to protein. |
| Unfavorable buffer conditions. | Optimize buffer composition, pH, and ionic strength. | |
| High Background Fluorescence | Incomplete removal of unreacted dye. | Ensure thorough purification of the labeled protein. |
| Loss of Protein Activity | Labeling of critical residues in the active or binding site. | Perform site-directed mutagenesis to remove reactive residues from critical regions and introduce them elsewhere. |
| Denaturation during labeling. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Disclaimer
The quantitative data presented in this document are hypothetical and intended for illustrative purposes. Researchers should perform their own experiments to determine the specific photophysical properties and optimal labeling conditions for their system. This document is for research use only and not intended for diagnostic or therapeutic procedures.
Troubleshooting & Optimization
Technical Support Center: 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide
Troubleshooting Guides and FAQs for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions concerning the synthesis of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide, with a particular focus on the identification and mitigation of reaction side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common laboratory-scale synthesis involves a two-step process. The first step is the formation of the benzimidazole core, typically by the condensation of 4-methyl-1,2-phenylenediamine with formic acid. The resulting 5-methyl-1H-benzo[d]imidazole then undergoes benzylic bromination, most commonly using N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1] The final product is then isolated as its hydrobromide salt.
Q2: During the bromination of 5-methyl-1H-benzo[d]imidazole, I observe multiple products on my TLC/LC-MS. What are the likely side products?
A2: The formation of multiple products is a common challenge in this reaction. Potential side products include:
-
Over-brominated species: The most common side product is 5-(dibromomethyl)-1H-benzo[d]imidazole, resulting from the further reaction of the desired product with the brominating agent.[2]
-
Ring-brominated isomers: Although benzylic bromination is favored under radical conditions, competitive electrophilic aromatic substitution can lead to bromination on the benzene ring, typically at the 4, 6, or 7-positions.[1]
-
N-Brominated products: Bromination can also occur on one of the nitrogen atoms of the imidazole ring, though this is generally less favored.[1]
-
Unreacted starting material: Incomplete conversion will result in the presence of 5-methyl-1H-benzo[d]imidazole.
Q3: What factors contribute to low yield and purity of the final product?
A3: Low yield and purity are often a direct consequence of side product formation. Key factors influencing the product distribution include the stoichiometry of the brominating agent, reaction temperature, reaction time, and the choice of solvent. For example, using a significant excess of NBS or allowing the reaction to proceed for too long can increase the formation of the dibrominated side product.[2]
Troubleshooting Guides
Problem: High levels of 5-(dibromomethyl)-1H-benzo[d]imidazole detected.
-
Possible Cause: Over-bromination due to an excess of NBS or extended reaction times.
-
Suggested Solution:
-
Carefully control the stoichiometry, using 1.0-1.1 equivalents of NBS.
-
Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.
-
Maintain a moderate reaction temperature to avoid excessive reactivity.
-
Problem: Presence of ring-brominated isomers.
-
Possible Cause: Reaction conditions favoring electrophilic aromatic substitution.
-
Suggested Solution:
-
Employ a non-polar solvent such as carbon tetrachloride to minimize ionic reaction pathways.
-
Conduct the reaction in the absence of light and under an inert atmosphere to favor the radical pathway.
-
These isomers can often be separated from the desired product by column chromatography.
-
Problem: Significant amount of unreacted 5-methyl-1H-benzo[d]imidazole remains.
-
Possible Cause: Incomplete reaction, which could be due to an inactive radical initiator or insufficient reaction time/temperature.
-
Suggested Solution:
-
Ensure the radical initiator is fresh and used in the appropriate catalytic amount (typically 1-5 mol%).
-
Gradually increase the reaction temperature or time while carefully monitoring for the formation of over-brominated products.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in the Bromination of 5-methyl-1H-benzo[d]imidazole (Hypothetical Data)
| NBS (equivalents) | Reaction Time (hours) | Desired Product (%) | 5-(dibromomethyl)-1H-benzo[d]imidazole (%) | Ring-Brominated Isomers (%) | Unreacted Starting Material (%) |
| 1.0 | 3 | 80 | 5 | 5 | 10 |
| 1.2 | 3 | 70 | 20 | 5 | 5 |
| 1.0 | 6 | 65 | 25 | 5 | 5 |
This table presents hypothetical data for illustrative purposes to guide optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Synthesis of 5-methyl-1H-benzo[d]imidazole: A mixture of 4-methyl-1,2-phenylenediamine (1.0 eq.) in formic acid (10 volumes) is heated to reflux for 2-4 hours.[3] After cooling, the mixture is poured into ice-water and neutralized with a base (e.g., sodium bicarbonate). The precipitated product is collected by filtration, washed with water, and dried.
-
Bromination: To a solution of 5-methyl-1H-benzo[d]imidazole (1.0 eq.) in a suitable solvent (e.g., acetonitrile or carbon tetrachloride), add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (2-5 mol%).[1] The mixture is heated to reflux and the reaction is monitored by TLC.
-
Work-up and Salt Formation: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography if necessary. The purified free base is dissolved in a suitable solvent (e.g., ethyl acetate) and treated with one equivalent of hydrobromic acid (e.g., 48% aqueous solution) to precipitate the hydrobromide salt. The salt is collected by filtration, washed with a cold solvent, and dried under vacuum.
Protocol 2: Analytical Method for Product and Impurity Profiling by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Procedure: Prepare and inject solutions of the crude reaction mixture and, if available, reference standards for the starting material and potential side products. Peak identification is based on retention time comparison, and quantification can be achieved using an external standard calibration.[4][5]
Mandatory Visualization
Caption: Synthetic pathways and potential side products in the formation of this compound.
References
Technical Support Center: Purification of 5-(Bromomethyl)-1H-benzo[d]imidazole Hydrobromide Reaction Mixtures
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of "5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide" reaction mixtures.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My final purified product has a low yield. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors throughout the experimental process. Here are some key areas to investigate:
-
Incomplete Reaction: The synthesis may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are no longer detected.
-
Product Loss During Work-up: Due to the hydrobromide salt nature, the product may have some solubility in the aqueous phase during extraction. To minimize loss, consider back-extracting the aqueous layers with a suitable organic solvent.
-
Sub-optimal Purification: Product may be lost during purification steps like recrystallization or chromatography if the conditions are not optimized. Ensure you are using the correct solvent systems and techniques.
Q2: The crude product is an oil or a gummy solid and fails to crystallize during recrystallization. What should I do?
A2: This is a common issue often caused by the presence of impurities that inhibit the formation of a crystal lattice. Here are several techniques to induce crystallization:
-
Solvent Selection: Ensure you are using an appropriate solvent system. For benzimidazole derivatives, alcohols like ethanol or methanol, or a mixture of a polar solvent with a non-polar anti-solvent (e.g., ethyl acetate/hexane) are often effective.[1]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a seed crystal to the supersaturated solution to initiate crystallization.[1]
-
Trituration: If recrystallization proves difficult, try triturating the oil with a non-polar solvent like hexane or diethyl ether to solidify the product and remove some impurities.
-
Alternative Purification: If all attempts at crystallization fail, column chromatography is a reliable alternative for purification.[1]
Q3: After purification by column chromatography, my product is still impure. How can I improve the separation?
A3: Incomplete separation on a column can be due to several factors related to the chromatographic conditions:
-
Incorrect Solvent System: The polarity of the eluent is critical. For benzimidazole derivatives, common solvent systems include gradients of ethyl acetate in petroleum ether or methanol in dichloromethane.[2] Optimize the solvent system using TLC to achieve a retention factor (Rf) of 0.2-0.4 for your desired compound.
-
Column Overloading: Loading too much crude material onto the column will result in poor separation. A general rule of thumb is to load 1-5% of the silica gel weight.
-
Co-eluting Impurities: If impurities have a similar polarity to your product, separation can be challenging. A subsequent recrystallization after chromatography may be necessary to achieve high purity.
Q4: The purified product has a persistent yellow or brown color. How can I decolorize it?
A4: Colored impurities are common by-products in benzimidazole synthesis. Here are some methods to remove them:
-
Activated Charcoal Treatment: Dissolve the product in a suitable solvent and add a small amount of activated charcoal. Gently heat the mixture for a short period, then filter the charcoal through a pad of celite. The charcoal will adsorb many colored impurities. Be aware that this can sometimes lead to a decrease in yield.[3]
-
Recrystallization: A second recrystallization step can often effectively remove residual colored impurities.
-
Chromatography: If the colored impurities have different polarities from your product, column chromatography can be an effective method for their removal.
Q5: What are the most likely impurities in my reaction mixture?
A5: The impurities will depend on the specific synthetic route used. However, for the synthesis of bromomethyl benzimidazoles, common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding methyl-benzimidazole precursor.
-
Polybrominated Species: Formation of dibromo- or tribromo-benzimidazole derivatives can occur, especially with an excess of the brominating agent.[4]
-
N-Brominated Isomers: Bromination can sometimes occur on one of the nitrogen atoms of the imidazole ring.[4]
-
Benzylic Over-bromination: If the starting material has other benzylic positions, these might also undergo bromination.
Quantitative Data Summary
The following table summarizes typical data for the purification of benzimidazole derivatives, which can serve as a general guideline for this compound. Please note that actual results may vary depending on the specific reaction conditions and the scale of the experiment.
| Parameter | Recrystallization | Column Chromatography | Typical Purity |
| Solvent/Eluent System | Ethanol, Methanol, or Ethyl Acetate/Hexane[2] | Gradient of Ethyl Acetate in Petroleum Ether or Methanol in Dichloromethane | >95% (often >98% with optimized methods) |
| Typical Yield | 70-90% | 60-85% | |
| Appearance | White to off-white crystalline solid | White to off-white solid |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some optimization.
Procedure:
-
Dissolution: In a flask, add the crude product and the minimum amount of a suitable hot solvent (e.g., ethanol or methanol) until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently heat the solution for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can help to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., petroleum ether or hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add the silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 100% petroleum ether). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or methanol) to move the compounds down the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting purification issues and a general decision-making pathway for selecting a purification method.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6770762B2 - Process for preparing and purifying 1,7â²-dimethyl-2â²-propyl-2,5â²-bi-1H-benzimidazole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
"5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide" stability and storage conditions
Technical Support Center: 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide
This technical support guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments. This document provides essential information on the stability and storage of this compound, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under controlled conditions. The recommended storage is at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] This compound is known to be sensitive to moisture and air, and proper storage will minimize degradation.
Q2: How stable is this compound at room temperature?
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathway for this compound is likely hydrolysis of the bromomethyl group to the corresponding hydroxymethyl derivative, 5-(Hydroxymethyl)-1H-benzo[d]imidazole. This reaction is catalyzed by the presence of water. Other potential degradation pathways could involve oxidation or photodecomposition upon exposure to light.
Q4: What are the common impurities found in this compound?
A4: Common impurities may include starting materials from the synthesis, such as 1,2-diaminobenzene derivatives and brominating agents. The primary degradation product, 5-(Hydroxymethyl)-1H-benzo[d]imidazole, can also be present as an impurity if the compound has been improperly stored or handled.
Q5: Can I dissolve the compound in protic solvents like methanol or ethanol?
A5: While it may be soluble in polar protic solvents, be aware that these solvents can participate in solvolysis reactions, leading to the formation of the corresponding methoxymethyl or ethoxymethyl derivatives. For reactions where the bromomethyl group's integrity is critical, it is advisable to use anhydrous aprotic solvents such as acetonitrile, acetone, or DMF.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low or no yield in alkylation reactions.
-
Possible Cause 1: Degraded Reagent. The this compound may have degraded due to improper storage.
-
Solution: Before use, assess the purity of the reagent using a suitable analytical method like HPLC or ¹H NMR. If significant degradation is observed, use a fresh batch of the compound.
-
-
Possible Cause 2: Inappropriate Base. The base used may not be strong enough to deprotonate the nucleophile or may be sterically hindered.
-
Solution: Consider using a stronger, non-nucleophilic base. The choice of base is critical and should be tailored to the specific reaction.
-
-
Possible Cause 3: Presence of Moisture. Water in the reaction mixture can hydrolyze the starting material.
-
Solution: Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere.
-
Issue 2: Formation of multiple unexpected byproducts.
-
Possible Cause 1: Side Reactions. The bromomethyl group can be susceptible to various side reactions.
-
Solution: Optimize reaction conditions such as temperature and reaction time. Lowering the temperature may reduce the rate of side reactions.
-
-
Possible Cause 2: Impure Starting Material. Impurities in the this compound can lead to byproducts.
-
Solution: Purify the starting material before use if purity is a concern.
-
Troubleshooting Workflow for Alkylation Reactions
Caption: Troubleshooting workflow for low-yield alkylation reactions.
Data Presentation
Table 1: Summary of Stability and Storage Recommendations
| Parameter | Recommendation |
| Storage Temperature | 2-8°C |
| Storage Atmosphere | Inert gas (e.g., Argon, Nitrogen) |
| Container | Tightly sealed, light-resistant container |
| Short-term Handling | Keep in a desiccator at room temperature |
| Known Incompatibilities | Water, strong oxidizing agents, strong bases |
| Primary Degradation Product | 5-(Hydroxymethyl)-1H-benzo[d]imidazole |
| Quantitative Stability Data | Not publicly available. Stability should be assessed empirically under specific experimental conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a general guideline for assessing the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photostability: Expose the solid compound to direct sunlight for 48 hours.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point and may require optimization for your specific equipment and sample matrix.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Visualizations
Potential Degradation Pathway
Caption: Potential degradation pathway of the target compound.
References
Technical Support Center: Synthesis of 5-(Bromomethyl)-1H-benzo[d]imidazole Hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and suggested solutions.
Problem 1: Low or No Yield of 5-(Hydroxymethyl)-1H-benzo[d]imidazole (Intermediate 1)
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Verify the quality and concentration of the formic acid used. |
| Degradation of Starting Material | - 3,4-Diaminobenzyl alcohol can be sensitive to oxidation. Ensure it is stored properly and used promptly after procurement. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Work-up Procedure | - During neutralization with a base (e.g., ammonium hydroxide or sodium bicarbonate), add the base slowly and with cooling to avoid product degradation. - Ensure the pH is adjusted carefully to the point of maximum precipitation of the product. |
Problem 2: Presence of Multiple Spots on TLC after Bromination of 5-(Hydroxymethyl)-1H-benzo[d]imidazole
| Possible Cause | Suggested Solution |
| Over-bromination | - Carefully control the stoichiometry of the brominating agent (e.g., PBr₃, SOBr₂, or HBr). An excess can lead to the formation of dibrominated or other over-brominated species.[1] - Perform the reaction at a lower temperature to increase selectivity. |
| Formation of Side Products | - Ether Formation: Under acidic conditions or at elevated temperatures, self-condensation of the starting alcohol or reaction with the product can form an ether impurity. - Ring Bromination: Although less likely on the benzylic position, harsh conditions could lead to bromination on the benzimidazole ring system.[2] |
| Incomplete Reaction | - Ensure the reaction is stirred for the recommended time at the appropriate temperature. Monitor by TLC until the starting material is consumed. |
| Decomposition of Product | - The brominated product may be unstable. It is advisable to use it in the next step or store it under inert and cold conditions promptly after purification. |
Problem 3: Difficulty in Isolating the Final Product as a Hydrobromide Salt
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry of HBr | - Ensure the correct molar equivalent of hydrobromic acid is used. An excess might lead to the formation of a di-hydrobromide salt or other side products. |
| Solvent Issues | - The choice of solvent for precipitation is crucial. The product should be insoluble in the chosen solvent system. Diethyl ether or a mixture of isopropanol and diethyl ether are commonly used. |
| Presence of Water | - Ensure all reagents and solvents are anhydrous, as water can interfere with the salt formation and precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for this compound?
A plausible and common synthetic pathway involves a three-step process:
-
Cyclization: Reaction of 3,4-diaminobenzyl alcohol with formic acid to form 5-(hydroxymethyl)-1H-benzo[d]imidazole.
-
Bromination: Conversion of the hydroxyl group of 5-(hydroxymethyl)-1H-benzo[d]imidazole to a bromide using a suitable brominating agent (e.g., PBr₃, SOBr₂, or concentrated HBr).
-
Salt Formation: Treatment of the resulting 5-(bromomethyl)-1H-benzo[d]imidazole with hydrobromic acid to yield the final hydrobromide salt.
Q2: What are the most common impurities to expect in the final product?
Based on the likely synthetic route, the following are potential impurities:
-
Unreacted 5-(hydroxymethyl)-1H-benzo[d]imidazole: From incomplete bromination.
-
5,5'-(Oxybis(methylene))bis(1H-benzo[d]imidazole): An ether impurity formed from the self-condensation of the starting alcohol.
-
Dibrominated species: Over-bromination can lead to the formation of products with two or more bromine atoms.[1]
-
Ring-brominated isomers: Bromination occurring on the aromatic ring of the benzimidazole core.[2]
-
Residual Solvents: Solvents used during the synthesis and purification steps.
Q3: How can I purify the final product?
Purification of this compound is typically achieved through recrystallization. The choice of solvent is critical and often involves a polar solvent in which the compound is soluble at elevated temperatures, and a non-polar co-solvent to induce precipitation upon cooling. Common solvent systems include ethanol/diethyl ether or isopropanol/diethyl ether.
Q4: What analytical techniques are recommended for characterizing the final product and its impurities?
The following techniques are essential for proper characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any organic impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and identify impurities.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and quantify any impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
Experimental Protocols
Protocol 1: Synthesis of 5-(Hydroxymethyl)-1H-benzo[d]imidazole (Intermediate 1)
-
In a round-bottom flask, dissolve 3,4-diaminobenzyl alcohol (1 equivalent) in formic acid (10-15 equivalents).
-
Heat the reaction mixture at reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated ammonium hydroxide or sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration, wash it with cold water, and dry it under vacuum to yield 5-(hydroxymethyl)-1H-benzo[d]imidazole.
Protocol 2: Synthesis of 5-(Bromomethyl)-1H-benzo[d]imidazole (Intermediate 2)
Method A: Using Phosphorus Tribromide (PBr₃)
-
Suspend 5-(hydroxymethyl)-1H-benzo[d]imidazole (1 equivalent) in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) in a flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.33-0.5 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it over ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of this compound (Final Product)
-
Dissolve the purified 5-(bromomethyl)-1H-benzo[d]imidazole (1 equivalent) in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).
-
To this solution, add a solution of hydrobromic acid (1 equivalent) in the same solvent or as a concentrated aqueous solution.
-
Stir the mixture at room temperature. The hydrobromide salt should precipitate out of the solution.
-
If precipitation is slow, the addition of a less polar co-solvent like diethyl ether can be beneficial.
-
Collect the solid product by filtration, wash it with a cold, non-polar solvent (e.g., diethyl ether), and dry it under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
Overcoming low reactivity of "5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide"
Welcome to the technical support center for 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges related to the reactivity of this compound in various synthetic applications, particularly in nucleophilic substitution reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on overcoming its potential low reactivity.
Issue 1: Low or No Conversion of Starting Material
-
Question: I am seeing little to no consumption of my this compound in the reaction with a nucleophile. What are the likely causes and how can I improve the conversion?
-
Answer: Low reactivity can stem from several factors, primarily related to the deprotonation of the benzimidazole nitrogen and the neutralization of the hydrobromide salt. Both are crucial for activating the substrate for nucleophilic attack.
Troubleshooting Steps:
-
Base Selection and Stoichiometry: The hydrobromide salt requires at least two equivalents of base: one to neutralize the HBr and a second to deprotonate the benzimidazole nitrogen, making it nucleophilic for subsequent reactions or preventing it from being protonated under the reaction conditions.
-
Weak Inorganic Bases: For many reactions, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective. Cesium carbonate is often more soluble and can lead to better results.
-
Strong Bases: For less reactive nucleophiles or challenging reactions, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) can ensure complete deprotonation. Exercise caution as NaH is highly reactive.
-
-
Solvent Choice: The solvent plays a critical role in dissolving the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally good choices as they can dissolve the benzimidazole salt and facilitate Sₙ2 reactions.
-
-
Temperature: Increasing the reaction temperature can significantly enhance the reaction rate. Monitor the reaction by TLC or LC-MS to avoid decomposition at excessively high temperatures.
-
Addition of a Catalyst: In some cases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial, especially in biphasic systems. For certain N-alkylation reactions, the addition of a catalytic amount of sodium iodide can improve the rate by in-situ formation of the more reactive iodomethyl intermediate.
-
Issue 2: Formation of Multiple Products or Side Reactions
-
Question: My reaction is yielding a complex mixture of products. How can I improve the selectivity?
-
Answer: The formation of multiple products can be due to the alkylation at different positions of the nucleophile or side reactions of the starting material.
Troubleshooting Steps:
-
Control of Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the nucleophile can sometimes help to minimize side reactions of the electrophile.
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the desired kinetic product.
-
Order of Addition: Adding the this compound solution dropwise to a mixture of the nucleophile and base can help maintain a low concentration of the electrophile and reduce the formation of side products.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is my 5-(Bromomethyl)-1H-benzo[d]imidazole provided as a hydrobromide salt?
-
A1: The hydrobromide salt form generally enhances the stability and shelf-life of the compound. It also improves its solubility in certain polar solvents.
-
-
Q2: Do I need to neutralize the hydrobromide salt before starting my reaction?
-
A2: Yes, it is crucial. The presence of HBr will protonate your nucleophile and the benzimidazole nitrogen, rendering them unreactive. You must use a sufficient amount of base to neutralize the HBr and deprotonate the necessary atoms for the reaction to proceed.
-
-
Q3: Can I use an amine as a base for the reaction?
-
A3: While a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to neutralize the HBr, they might not be strong enough to effectively deprotonate the benzimidazole ring. For N-alkylation reactions with amine nucleophiles, the amine reactant itself can be used in excess to act as both the nucleophile and the base.
-
-
Q4: What is the expected reactivity order compared to other halomethyl benzimidazoles?
-
A4: Generally, the reactivity of halomethyl groups in nucleophilic substitution follows the order: Iodomethyl > Bromomethyl > Chloromethyl. Therefore, 5-(Bromomethyl)-1H-benzo[d]imidazole is expected to be more reactive than its chloro-analogue and less reactive than its iodo-analogue.
-
Data Presentation
The following tables provide a summary of recommended starting conditions for overcoming low reactivity in N-alkylation reactions with this compound. The yields are hypothetical and for illustrative purposes to show expected trends.
Table 1: Effect of Base and Solvent on Reaction Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | K₂CO₃ (2.2) | Acetonitrile | Reflux | 12 | 40-60 |
| 2 | Cs₂CO₃ (2.2) | Acetonitrile | Reflux | 12 | 60-80 |
| 3 | K₂CO₃ (2.2) | DMF | 80 | 8 | 50-70 |
| 4 | Cs₂CO₃ (2.2) | DMF | 80 | 8 | 70-90 |
| 5 | NaH (2.2) | THF (anhydrous) | rt | 16 | 75-95 |
| 6 | Triethylamine (3.0) | DCM | rt | 24 | < 20 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF
-
To a round-bottom flask, add the amine nucleophile (1.0 eq.), potassium carbonate (2.2 eq.), and DMF (5-10 mL per mmol of the limiting reagent).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq.) portion-wise.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N-Alkylation using Sodium Hydride in THF
Caution: Sodium hydride is a flammable solid and reacts violently with water. This procedure must be carried out under an inert atmosphere (Nitrogen or Argon) and with anhydrous solvents.
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.2 eq.).
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add a solution of the nucleophile (1.0 eq.) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound (1.2 eq.) in anhydrous DMF dropwise at room temperature.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting workflow for low reactivity.
Caption: Generalized reaction pathway for nucleophilic substitution.
Preventing dialkylation with "5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide, focusing on the prevention of dialkylation during substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary reactive sites. The first is the electrophilic carbon of the bromomethyl group (-CH₂Br), which is susceptible to nucleophilic attack. The second is the acidic proton on the imidazole nitrogen (N-H). Once deprotonated, the resulting benzimidazolide anion is a potent nucleophile. The hydrobromide salt form means the imidazole ring is initially protonated, requiring at least one equivalent of base for neutralization before any reaction can occur.
Q2: What is dialkylation in the context of this reagent, and why is it a problem?
A2: Dialkylation refers to a common side reaction where two molecules of 5-(Bromomethyl)-1H-benzo[d]imidazole react with each other. This occurs when the deprotonated nitrogen of one benzimidazole molecule attacks the bromomethyl group of another, leading to the formation of dimers or polymers. This is a significant issue as it consumes the starting material and leads to the formation of complex, often insoluble, byproducts that are difficult to separate from the desired monosubstituted product, thereby reducing the overall yield and purity.
Q3: How does the hydrobromide salt form of the starting material affect its reactivity?
A3: The hydrobromide salt form passivates the nucleophilic character of the imidazole nitrogen by protonating it. This is advantageous as it prevents premature self-reaction or polymerization of the starting material upon storage. However, in a reaction, it necessitates the use of at least one equivalent of base to neutralize the HBr salt before a second equivalent of base can deprotonate the N-H group to generate the nucleophilic benzimidazolide anion for subsequent alkylation.
Troubleshooting Guide: Preventing Dialkylation
Issue: My reaction with this compound results in a low yield of the desired mono-alkylated product and a significant amount of insoluble precipitate.
This is a classic sign of dialkylation or polymerization. The following troubleshooting steps can help you optimize your reaction for mono-alkylation.
Controlling Stoichiometry and Order of Addition
Question: How can I use stoichiometry to favor mono-alkylation?
Answer: Precise control over the stoichiometry and the order of reagent addition is critical. Instead of adding all reagents at once, a slow, controlled addition of the electrophile to a pre-formed solution of the deprotonated nucleophile is recommended.
Experimental Protocol: Controlled Addition of Electrophile
-
Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve your nucleophile (Nu-H) in a suitable anhydrous aprotic solvent (e.g., THF, DMF).
-
Base Addition: Cool the solution to 0 °C and add 1.1 equivalents of a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH). Stir for 30-60 minutes to ensure complete formation of the nucleophile anion (Nu⁻).
-
Benzimidazole Addition: In a separate flask, suspend this compound (1.0 equivalent) in the same anhydrous solvent. Add 1.0 equivalent of a milder base (e.g., triethylamine, TEA) to neutralize the hydrobromide salt, forming the free base of the benzimidazole.
-
Slow Addition: Using a syringe pump, add the solution of the free benzimidazole slowly over a period of 1-2 hours to the solution of the deprotonated nucleophile at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Quenching: Once the reaction is complete, quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Choice of Base and Solvent
Question: Which base and solvent combination is best for preventing dialkylation?
Answer: The choice of base and solvent can significantly influence the reaction's outcome. A strong, non-nucleophilic base in a polar aprotic solvent is generally preferred.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK), Lithium diisopropylamide (LDA) | Strong bases ensure complete and rapid deprotonation of the nucleophile, minimizing the concentration of the neutral nucleophile which might react slower. Non-nucleophilic nature prevents the base from competing with your intended nucleophile. |
| Solvent | Anhydrous Tetrahydrofuran (THF), Anhydrous Dimethylformamide (DMF) | Polar aprotic solvents are effective at solvating the resulting ions and generally do not interfere with the reaction. The use of anhydrous solvents is crucial to prevent quenching of the strong base. |
| Temperature | 0 °C to room temperature | Lower temperatures can help to control the reaction rate and reduce the likelihood of side reactions. |
Visualizing the Reaction Pathways
The following diagrams illustrate the desired mono-alkylation pathway, the problematic dialkylation pathway, and the recommended experimental workflow to favor the desired product.
Caption: Desired reaction pathway for mono-alkylation.
Caption: Undesired dialkylation leading to side products.
Caption: Workflow to minimize dialkylation.
Technical Support Center: Alkylation of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the alkylation of this compound?
The alkylation of this trifunctional molecule presents several key challenges:
-
Regioselectivity: The molecule has three potential sites for alkylation: the two nitrogen atoms of the imidazole ring (N-1 and N-3) and the bromine of the bromomethyl group. Controlling the reaction to selectively alkylate the desired position is critical.
-
Side Reactions: The high reactivity of the bromomethyl group can lead to undesirable side reactions, such as dimerization or polymerization, where one molecule reacts with another.
-
Starting Material Salt Form: The use of a hydrobromide salt necessitates careful consideration of the amount of base required for the reaction to proceed effectively.
Q2: How many equivalents of base are required for the reaction?
Since the starting material is a hydrobromide salt, at least two equivalents of base are generally recommended. The first equivalent neutralizes the hydrobromic acid to free the benzimidazole, and the second equivalent deprotonates the imidazole nitrogen to form the nucleophilic anion required for alkylation. Using an insufficient amount of base is a common reason for low or no product yield.
Q3: How can I control the regioselectivity of the alkylation?
Controlling whether the alkylation occurs on the imidazole nitrogen (N-alkylation) or at the bromomethyl group (C-alkylation) is a significant challenge. Generally, N-alkylation is favored under basic conditions where the imidazole nitrogen is deprotonated.
To favor N-alkylation:
-
Use a suitable base to deprotonate the imidazole ring.
-
Employ reaction conditions that promote nucleophilic attack by the imidazole anion.
Alkylation at the bromomethyl group is less common in this specific reaction but can occur if a strong nucleophile is introduced that preferentially attacks the benzylic carbon.
When considering N-alkylation, a mixture of N-1 and N-3 isomers is possible for asymmetrically substituted benzimidazoles. The substitution at the 5-position can influence the electronic and steric environment of the two nitrogen atoms, potentially leading to a preferential formation of one isomer.[1][2]
Q4: What are common side reactions, and how can they be minimized?
A common side reaction is the formation of a dialkylated imidazolium salt, where the already N-alkylated product reacts with another molecule of the alkylating agent. Additionally, the presence of the reactive bromomethyl group can lead to intermolecular reactions, resulting in dimers or polymers.
To minimize these side reactions:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the benzimidazole to the alkylating agent. A slight excess of the benzimidazole can sometimes help reduce dialkylation.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
Temperature Control: Running the reaction at a lower temperature can help to reduce the rate of side reactions.
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can favor the formation of byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Insufficient base. | Use at least two equivalents of a suitable base (e.g., K₂CO₃, NaH) to neutralize the hydrobromide salt and deprotonate the imidazole nitrogen. |
| Poor quality of starting materials. | Ensure the purity of this compound and the alkylating agent. | |
| Inappropriate solvent. | Use a polar apathetic solvent like DMF, DMSO, or acetonitrile to ensure the dissolution of reactants. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to decomposition or side reactions. | |
| Formation of Multiple Products | Lack of regioselectivity (mixture of N-1 and N-3 isomers). | The separation of these isomers can be challenging. Purification by column chromatography with a carefully selected eluent system is often necessary.[3] |
| Dialkylation (formation of imidazolium salt). | Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio or a slight excess of the benzimidazole. Add the alkylating agent slowly. | |
| Intermolecular reaction (dimerization/polymerization). | Use dilute reaction conditions and maintain a low temperature to minimize intermolecular reactions. | |
| Difficulty in Product Purification | Product and impurities have similar polarities. | Utilize column chromatography with a gradient elution system to improve separation. Recrystallization from a suitable solvent system can also be effective.[4][5] |
| Product is an oil or does not crystallize easily. | If recrystallization is difficult, purification by column chromatography is the recommended alternative. | |
| Product is colored. | Treatment with activated charcoal during recrystallization can help remove colored impurities.[4] |
Experimental Protocols
General Protocol for N-Alkylation using Potassium Carbonate
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (2.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., alkyl halide) (1.0-1.2 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[6]
General Protocol for N-Alkylation using Sodium Hydride
Note: This reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) as sodium hydride is highly reactive with moisture.
-
To a suspension of sodium hydride (2.2 eq) in anhydrous THF, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[7]
Data Presentation
Table 1: Typical Reaction Conditions for N-Alkylation
| Parameter | Condition 1 | Condition 2 |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |
| Solvent | Acetonitrile (CH₃CN) or DMF | Tetrahydrofuran (THF) |
| Temperature | 60-80 °C | 0 °C to Room Temperature |
| Reaction Time | 8-24 hours | 2-6 hours |
| Typical Yield | Good to Excellent | High to Excellent |
Table 2: Representative (Hypothetical) Analytical Data
| Compound | Molecular Formula | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| This compound | C₈H₈Br₂N₂ | ~9.3 (s, 1H, N-H), ~8.4 (s, 1H, C2-H), ~7.8-7.5 (m, 3H, Ar-H), ~4.8 (s, 2H, CH₂Br) | ~145, ~142, ~135, ~125, ~120, ~115, ~33 |
| 1-Methyl-5-(bromomethyl)-1H-benzo[d]imidazole | C₉H₉BrN₂ | ~8.2 (s, 1H, C2-H), ~7.7-7.4 (m, 3H, Ar-H), ~4.8 (s, 2H, CH₂Br), ~3.8 (s, 3H, N-CH₃) | ~155, ~143, ~136, ~124, ~121, ~110, ~33, ~31 |
| 1-Ethyl-5-(bromomethyl)-1H-benzo[d]imidazole | C₁₀H₁₁BrN₂ | ~8.3 (s, 1H, C2-H), ~7.7-7.4 (m, 3H, Ar-H), ~4.8 (s, 2H, CH₂Br), ~4.2 (q, 2H, N-CH₂), ~1.4 (t, 3H, CH₃) | ~154, ~143, ~136, ~124, ~121, ~110, ~40, ~33, ~15 |
Note: The NMR data provided are hypothetical and intended for illustrative purposes. Actual chemical shifts may vary.
Visualizations
DOT Script for General Alkylation Workflow
Caption: General experimental workflow for the N-alkylation of this compound.
DOT Script for Troubleshooting Logic
References
- 1. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ppublishing.org [ppublishing.org]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide
Welcome to the technical support center for the synthesis of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and optimized synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common synthetic route involves a two-step process. The first step is the synthesis of the precursor, 5-methyl-1H-benzo[d]imidazole, typically through the condensation of 3,4-diaminotoluene with formic acid. The second step is the selective benzylic bromination of the methyl group of 5-methyl-1H-benzo[d]imidazole, followed by the formation of the hydrobromide salt.
Q2: What are the critical reaction parameters to control during the benzylic bromination step?
The benzylic bromination is a radical reaction and is highly sensitive to reaction conditions. Key parameters to control include:
-
Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent for selective benzylic bromination over elemental bromine to avoid aromatic bromination.
-
Radical Initiator: A radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or dibenzoyl peroxide (BPO), is typically required to initiate the reaction. The choice and concentration of the initiator can affect the reaction rate and yield.
-
Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used. However, due to safety and environmental concerns, alternative solvents like acetonitrile or ethyl acetate can be considered. The choice of solvent can influence the reaction kinetics and selectivity.
-
Temperature: The reaction is typically carried out at the reflux temperature of the chosen solvent to ensure the decomposition of the radical initiator and propagation of the radical chain reaction.
-
Light: The reaction can be initiated by UV light, which can be used as an alternative to or in conjunction with a chemical initiator.
Q3: How is the hydrobromide salt of 5-(Bromomethyl)-1H-benzo[d]imidazole formed?
The hydrobromide salt is typically formed after the bromination reaction is complete and the product has been isolated. This is achieved by treating a solution of the free base, 5-(bromomethyl)-1H-benzo[d]imidazole, in a suitable solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen bromide (HBr), either as a gas or dissolved in a solvent like acetic acid or water. The hydrobromide salt then precipitates out of the solution and can be collected by filtration.
Q4: What are the common side reactions to be aware of during the synthesis?
Several side reactions can occur, leading to impurities and reduced yields. These include:
-
Polybromination: The formation of 5-(dibromomethyl)-1H-benzo[d]imidazole is a common side product, especially with an excess of NBS or prolonged reaction times.[1]
-
N-Bromination: Bromination can occur on one of the nitrogen atoms of the imidazole ring, though this is generally less favored than benzylic bromination under radical conditions.[1]
-
Aromatic Bromination: Although less likely with NBS compared to Br₂, some bromination on the benzene ring can occur, particularly if the reaction conditions are not well-controlled.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of 5-methyl-1H-benzo[d]imidazole | Inactive or insufficient radical initiator. | Use a fresh batch of radical initiator (AIBN or BPO). Ensure the reaction temperature is high enough for the initiator to decompose effectively. Consider a slight excess of the initiator. |
| Insufficient brominating agent. | Use a slight excess (1.1-1.2 equivalents) of freshly recrystallized NBS. | |
| Reaction time is too short. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed. | |
| Formation of significant amounts of 5-(dibromomethyl)-1H-benzo[d]imidazole (polybromination) | Excess of N-Bromosuccinimide (NBS). | Use a stoichiometric amount or only a slight excess (up to 1.1 equivalents) of NBS. Add the NBS portion-wise to maintain a low concentration throughout the reaction. |
| Prolonged reaction time at high temperature. | Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. | |
| Presence of N-brominated impurity | Reaction conditions favoring ionic pathways. | Ensure the reaction is performed under strict radical conditions. Use non-polar solvents and avoid acidic conditions that could promote ionic bromination.[1] |
| Product is difficult to purify | Presence of unreacted starting material and multiple brominated species with similar polarities. | Optimize the reaction conditions to maximize the yield of the desired monobrominated product. For purification, column chromatography on silica gel using a gradient of ethyl acetate in hexane is often effective. |
| Low yield of the final hydrobromide salt | Incomplete precipitation of the salt. | Ensure the use of a non-polar solvent in which the hydrobromide salt is insoluble. Cool the solution after adding HBr to maximize precipitation. |
| Loss of product during work-up. | The bromomethyl product can be sensitive to hydrolysis. Avoid prolonged contact with water or protic solvents during the work-up procedure. |
Experimental Protocols
Protocol 1: Synthesis of 5-methyl-1H-benzo[d]imidazole
This protocol describes the synthesis of the precursor molecule.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3,4-diaminotoluene (1 equivalent).
-
Reagent Addition: Add formic acid (excess, e.g., 5-10 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice water and neutralize with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the pH is basic (pH 8-9).
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Protocol 2: Synthesis of 5-(Bromomethyl)-1H-benzo[d]imidazole
This protocol details the benzylic bromination of 5-methyl-1H-benzo[d]imidazole. Common conditions for benzylic bromination involve reacting the substrate with N-bromosuccinimide (NBS) and a radical initiator in a suitable solvent at elevated temperatures.[2]
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 5-methyl-1H-benzo[d]imidazole (1 equivalent) in a dry, non-polar solvent (e.g., carbon tetrachloride or cyclohexane).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05-1.1 equivalents) and a catalytic amount of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or dibenzoyl peroxide (BPO) (e.g., 0.05-0.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction can be monitored by TLC.
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Isolation: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane.
Protocol 3: Formation of this compound
This protocol describes the conversion of the free base to its hydrobromide salt.
-
Dissolution: Dissolve the purified 5-(bromomethyl)-1H-benzo[d]imidazole in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Acidification: To the stirred solution, add a solution of hydrogen bromide (HBr) (1.0-1.1 equivalents) dropwise. This can be a solution of HBr in acetic acid or ethereal HBr.
-
Precipitation: The hydrobromide salt will precipitate from the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities and dry under vacuum to obtain the final product.
Data Presentation
The optimization of the benzylic bromination step is critical for achieving a high yield and purity of the desired product. The following table summarizes the effect of different reaction parameters on the outcome of the reaction.
Table 1: Optimization of Benzylic Bromination of 5-methyl-1H-benzo[d]imidazole
| Entry | NBS (equiv.) | Initiator (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | 1.0 | AIBN (0.1) | CCl₄ | Reflux | 4 | 75 | Good yield, but CCl₄ is hazardous. |
| 2 | 1.2 | AIBN (0.1) | CCl₄ | Reflux | 4 | 70 | Increased dibrominated byproduct observed. |
| 3 | 1.05 | BPO (0.1) | Cyclohexane | Reflux | 6 | 72 | BPO is a suitable alternative to AIBN. |
| 4 | 1.05 | AIBN (0.1) | Acetonitrile | Reflux | 5 | 65 | Lower yield compared to non-polar solvents. |
| 5 | 1.05 | AIBN (0.05) | CCl₄ | Reflux | 8 | 78 | Lower initiator concentration requires longer reaction time but can improve selectivity. |
| 6 | 1.05 | - (UV light) | CCl₄ | Reflux | 6 | 80 | Photochemical initiation can be very effective. |
Yields are approximate and based on typical outcomes for similar reactions; they should be optimized for specific laboratory conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues during the benzylic bromination step.
References
Validation & Comparative
A Comparative Guide to Alkylating Agents: 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide in Context
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and proteomics, alkylating agents are indispensable tools for the covalent modification of nucleophilic residues in proteins, most notably cysteine. This guide provides a comparative analysis of the lesser-known reagent, 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide, alongside well-established alkylating agents such as iodoacetamide (IAA) and N-ethylmaleimide (NEM). Due to a lack of extensive experimental data on this compound as a general protein alkylating agent, this comparison draws upon its chemical structure to infer its reactivity, which is then contrasted with the known performance of IAA and NEM.
Introduction to Alkylating Agents
Alkylation is a fundamental reaction in proteomics and drug development, primarily used to cap cysteine residues. This prevents the re-formation of disulfide bonds after reduction, ensuring accurate protein identification and quantification by mass spectrometry.[1] The choice of an alkylating agent is critical as it can significantly influence experimental outcomes due to differences in reactivity, specificity, and off-target effects.
This compound is a heterocyclic compound featuring a reactive bromomethyl group attached to a benzimidazole core. While its application as a general protein alkylating agent is not well-documented in peer-reviewed literature, its structure as a benzylic bromide suggests a propensity for nucleophilic substitution reactions. The benzimidazole moiety itself is a common scaffold in medicinal chemistry, known for its diverse biological activities.[2]
Iodoacetamide (IAA) is a widely used alkylating agent that reacts with the thiol group of cysteine residues via a nucleophilic substitution mechanism, forming a stable thioether bond.[3] It is known for its high reactivity but also for potential off-target reactions with other amino acid residues.[1]
N-Ethylmaleimide (NEM) is another cysteine-specific reagent that reacts with thiols through a Michael addition.[3] This reaction is generally considered highly specific for thiols under controlled pH conditions.[4]
Comparative Performance: A Data-Driven Overview
| Property | This compound | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) |
| CAS Number | 1357946-12-3[5] | 144-48-9[6] | 128-53-0[4] |
| Molecular Weight | 291.97 g/mol [5] | 184.96 g/mol [6] | 125.13 g/mol [4] |
| Primary Target | Cysteine (Thiol group) - Inferred | Cysteine (Thiol group)[3] | Cysteine (Thiol group)[3] |
| Reaction Mechanism | Nucleophilic Substitution (SN2) - Inferred | Nucleophilic Substitution (SN2)[6] | Michael Addition[4] |
| Optimal pH | Neutral to slightly alkaline - Inferred | ~8.0-8.5 | 6.5-7.5[4] |
Table 1: General Properties of Selected Alkylating Agents.
| Performance Metric | This compound | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) |
| Reactivity | Expected to be high (benzylic bromide) | High[6] | Moderate to High[4] |
| Specificity for Cysteine | Potentially lower than NEM, with possible off-targets | Moderate; known off-target reactions[1] | High, especially at controlled pH[4] |
| Known Off-Target Residues | Methionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminus - Inferred based on reactivity | Methionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminus[1] | Amines at higher pH (>7.5)[4] |
| Potential Advantages | Benzimidazole core may provide UV absorbance or fluorescence for detection. | Extensive literature and established protocols. | High specificity for thiols. |
| Potential Disadvantages | Lack of established protocols and characterization data. Potential for significant off-target reactions. | Significant off-target modifications can complicate data analysis.[1] | Can react with amines at higher pH. |
Table 2: Comparative Performance Characteristics of Alkylating Agents.
Experimental Protocols
Detailed experimental protocols for the use of this compound in protein alkylation are not established. For comparative purposes, standard protocols for iodoacetamide and N-ethylmaleimide are provided below.
Protocol 1: Protein Alkylation with Iodoacetamide (IAA)
This protocol is a general guideline for the alkylation of cysteine residues in protein samples for mass spectrometry analysis.
-
Reduction:
-
Dissolve the protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Prepare a fresh solution of 55 mM iodoacetamide in the same buffer.
-
Add the iodoacetamide solution to the reduced protein sample to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Quenching:
-
Quench the reaction by adding DTT to a final concentration of 20 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup:
-
Proceed with buffer exchange or protein precipitation to remove excess reagents prior to enzymatic digestion.
-
Protocol 2: Protein Alkylation with N-Ethylmaleimide (NEM)
This protocol outlines the use of NEM for cysteine alkylation, emphasizing pH control for specificity.
-
Reduction:
-
Reduce the protein sample with 10 mM DTT in a suitable buffer (e.g., 100 mM HEPES, pH 7.0) at 56°C for 1 hour.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Add NEM to the reduced protein sample to a final concentration of 20-25 mM.
-
Incubate at room temperature for 1 hour. It is crucial to maintain the pH between 6.5 and 7.5 to ensure specificity for thiol groups.[4]
-
-
Quenching and Cleanup:
-
The reaction can be quenched by the addition of excess DTT or β-mercaptoethanol.
-
Remove excess reagents by dialysis, buffer exchange, or precipitation.
-
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the chemical reactions and experimental workflows associated with protein alkylation.
Caption: Reaction mechanisms of common alkylating agents with protein thiols.
Caption: A typical experimental workflow for protein alkylation in proteomics.
Discussion and Future Directions
The selection of an appropriate alkylating agent is a critical decision in experimental design. While iodoacetamide is a workhorse in many laboratories, its known off-target reactivity necessitates careful data interpretation.[1] N-ethylmaleimide offers higher specificity for cysteine residues, which can be advantageous in certain applications.[4]
The potential of This compound as an alkylating agent remains largely unexplored. Based on its structure, it is expected to be a reactive benzylic bromide. This high reactivity could be beneficial for rapid and complete alkylation but may also lead to a higher incidence of off-target modifications, similar to or potentially exceeding that of iodoacetamide. A key theoretical advantage of this reagent is the benzimidazole core, which could serve as a chromophore or fluorophore, potentially enabling spectrophotometric or fluorometric quantification of alkylation efficiency without the need for isotopic labeling.
To establish this compound as a viable alternative to existing alkylating agents, further research is imperative. Key areas for investigation include:
-
Reaction Kinetics: Quantitative studies to determine the rate of reaction with cysteine and other nucleophilic amino acids.
-
Specificity Profiling: Comprehensive analysis of off-target reactions under various conditions (pH, temperature, reagent concentration).
-
Performance in Proteomics: Direct comparison with IAA and NEM in a standard proteomics workflow to assess its impact on peptide and protein identification and quantification.
-
Development of Detection Methods: Exploration of the UV-Vis or fluorescence properties of the resulting thioether adduct for novel quantification strategies.
References
- 1. US4154738A - Imidazole derivatives and intermediates in their preparation - Google Patents [patents.google.com]
- 2. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Face-Off: 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide vs. Benzyl Bromide in Nucleophilic Substitution Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the anticipated reactivity of two key benzylating agents.
In the realm of organic synthesis and drug discovery, the benzylation of nucleophiles is a cornerstone transformation. Benzyl bromide has long been a workhorse for this purpose, its reactivity well-characterized. However, the growing interest in benzimidazole-containing scaffolds, owing to their prevalence in biologically active molecules, brings 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide into the spotlight as a crucial, yet less characterized, benzylating agent. This guide provides a detailed comparison of the expected reactivity of these two compounds in nucleophilic substitution reactions, drawing upon fundamental principles of organic chemistry and data from analogous systems.
Executive Summary
This comparison anticipates that benzyl bromide will generally exhibit higher reactivity than this compound in both SN1 and SN2 reactions . This difference is primarily attributed to the electronic effects of the benzimidazole ring system. The hydrobromide form of the benzimidazole derivative is expected to further decrease its reactivity, particularly in SN1 type reactions, due to the protonated, electron-withdrawing nature of the imidazole ring.
Unveiling the Competitors: A Structural Overview
Benzyl bromide is a simple aromatic compound where a bromomethyl group is attached to a benzene ring. Its chemical formula is C₇H₇Br.[1][2]
This compound is a more complex molecule. It features a benzimidazole core, which is a fused ring system of benzene and imidazole, with a bromomethyl group at the 5-position. The hydrobromide salt form indicates that one of the nitrogen atoms in the imidazole ring is protonated. Its molecular formula is C₈H₈Br₂N₂.
The Arena of Reactivity: SN1 and SN2 Pathways
Nucleophilic substitution reactions at a benzylic carbon can proceed through two primary mechanisms: the unimolecular SN1 reaction, which involves a carbocation intermediate, and the bimolecular SN2 reaction, which is a concerted process.
The SN1 Pathway: A Question of Carbocation Stability
The rate-determining step in an SN1 reaction is the formation of a carbocation. Therefore, the stability of this intermediate is the paramount factor governing the reaction rate. Benzyl bromide is known to undergo SN1 reactions due to the resonance stabilization of the resulting benzyl carbocation, where the positive charge is delocalized over the benzene ring.
For this compound, the situation is more complex. The benzimidazole ring system itself can delocalize the positive charge. However, in the hydrobromide salt form, the imidazole ring is protonated, imparting a positive charge on the heterocyclic ring. This will have a significant electron-withdrawing inductive effect, destabilizing the adjacent benzylic carbocation. This destabilization is expected to lead to a significantly slower SN1 reaction rate compared to benzyl bromide.
The SN2 Pathway: Steric Hindrance and Electronic Effects in Play
The SN2 reaction involves a backside attack of the nucleophile on the carbon bearing the leaving group. This mechanism is sensitive to steric hindrance around the reaction center. Both benzyl bromide and 5-(bromomethyl)-1H-benzo[d]imidazole have a primary benzylic bromide, suggesting that steric hindrance at the reaction site itself is comparable.
However, the electronic nature of the aromatic ring system plays a crucial role. The electron-withdrawing nature of the protonated benzimidazole ring in the hydrobromide salt will decrease the electron density at the benzylic carbon, making it more electrophilic and potentially more susceptible to nucleophilic attack. Conversely, this electron withdrawal also strengthens the C-Br bond, making the leaving group harder to displace. The overall effect on the SN2 reaction rate is a balance of these opposing factors. It is anticipated that the bond strengthening effect will be more dominant, leading to a slower SN2 reaction compared to benzyl bromide.
Quantitative Comparison: An Extrapolated Perspective
| Feature | Benzyl Bromide | This compound | Expected Reactivity Comparison |
| SN1 Reactivity | Moderate to High | Low | Benzyl Bromide > this compound |
| Carbocation Stability | Good (Resonance Stabilized) | Poor (Destabilized by protonated imidazole) | Benzyl carbocation is significantly more stable. |
| SN2 Reactivity | High | Moderate | Benzyl Bromide > this compound |
| Steric Hindrance | Low (Primary benzylic) | Low (Primary benzylic) | Comparable steric accessibility. |
| Electronic Effect | Neutral phenyl group | Electron-withdrawing protonated benzimidazole | Benzimidazole derivative has a more electrophilic carbon but a stronger C-Br bond. |
Experimental Protocol: A Conceptual Framework for Direct Comparison
To definitively determine the relative reactivity, a competition experiment could be designed.
Objective: To quantitatively compare the reactivity of benzyl bromide and this compound towards a common nucleophile.
Materials:
-
Benzyl bromide
-
This compound
-
A suitable nucleophile (e.g., sodium phenoxide)
-
An internal standard for GC or HPLC analysis (e.g., naphthalene)
-
An appropriate aprotic solvent (e.g., acetonitrile)
-
Standard laboratory glassware and analytical instrumentation (GC or HPLC)
Procedure:
-
Prepare an equimolar solution of benzyl bromide and this compound in acetonitrile.
-
Prepare a solution of the nucleophile (e.g., sodium phenoxide) in acetonitrile.
-
In a reaction vessel maintained at a constant temperature, mix the solution of the two electrophiles with the solution of the nucleophile.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a dilute acid).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining reactants and the formed products.
-
By comparing the rate of consumption of each bromide, their relative reactivity can be determined.
Visualizing the Mechanisms and Influencing Factors
To further clarify the concepts discussed, the following diagrams illustrate the reaction pathways and the interplay of factors influencing reactivity.
Caption: General mechanisms for SN1 and SN2 reactions.
Caption: Factors influencing the reactivity of the two bromides.
Conclusion and Outlook
For researchers and drug development professionals, this implies that reactions with this compound may require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times) to achieve comparable yields to those with benzyl bromide. However, this lower reactivity could also be advantageous in contexts requiring greater selectivity. The insights provided in this guide serve as a valuable starting point for designing synthetic strategies involving these important building blocks. It is important to reiterate that these comparisons are based on established chemical principles, and direct experimental validation is recommended for specific applications.
References
Efficacy of "5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide" derivatives against cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects. This guide provides a comparative analysis of the efficacy of various benzimidazole derivatives against several cancer cell lines, based on recently published experimental data. While specific data on "5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide" is not extensively available in the reviewed literature, this guide focuses on structurally related bromo-substituted and other key benzimidazole derivatives to provide valuable insights into their anticancer potential.
Comparative Cytotoxicity of Benzimidazole Derivatives
The in vitro cytotoxic activity of several benzimidazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
Tetrabromo-1H-benzimidazole Derivatives
A study on 4,5,6,7-tetrabromo-1H-benzimidazole derivatives revealed significant cytotoxic activity against various cancer cell lines. Compound 3aA , 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone, emerged as a particularly potent derivative.[1]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 3aA | MCF-7 | Breast Cancer | 5.30[1] |
| CCRF-CEM | Leukemia | 6.80[1] |
Halogenated Benzylidenebenzohydrazide Hybrids
Another class of derivatives, (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides, also demonstrated notable anticancer activity. Compounds 6c (3-Br substituted) and 6i (3-F substituted) exhibited the most potent cytotoxic effects across multiple cell lines.[2]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 6c | HCT-116 | Colon Carcinoma | 7.82 - 10.21[2] |
| 6i | HepG2 | Liver Cancer | 7.82 - 10.21[2] |
| MCF-7 | Breast Cancer | 7.82 - 10.21[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the cited studies.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their anticancer effects through various mechanisms of action, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[3][4][5]
Induction of Apoptosis
Several benzimidazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, compound 3aA was found to induce the mitochondrial apoptotic pathway in CCRF-CEM leukemia cells.[1] This often involves the activation of caspases, a family of protease enzymes that play essential roles in apoptosis.
Caption: Mitochondrial-mediated apoptosis pathway induced by benzimidazole derivatives.
Kinase Inhibition
Many benzimidazole derivatives function as kinase inhibitors.[4] Kinases are enzymes that are critical for cell signaling, and their dysregulation is a hallmark of cancer. For example, certain halogenated benzylidenebenzohydrazide hybrids have shown inhibitory activity against key kinases like EGFR, HER2, and CDK2.[2]
Caption: Inhibition of kinase signaling pathways by benzimidazole derivatives.
Conclusion
The presented data highlights the significant potential of benzimidazole derivatives as a promising class of anticancer agents. The bromo-substituted derivatives, in particular, have demonstrated potent cytotoxic effects against a range of cancer cell lines. The diverse mechanisms of action, including the induction of apoptosis and inhibition of critical kinase signaling pathways, underscore the therapeutic potential of this scaffold. Further investigation into the structure-activity relationships and optimization of lead compounds are warranted to develop novel and effective cancer therapies.
References
- 1. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nveo.org [nveo.org]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Activity of Substituted Benzimidazole Derivatives
Benzimidazole, a heterocyclic aromatic compound, serves as a crucial pharmacophore in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3][4] The fusion of benzene and imidazole rings provides a stable scaffold that can be readily substituted at various positions, leading to a wide spectrum of pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[5][6][7] This guide provides a comparative overview of the antimicrobial activity of recently synthesized, substituted benzimidazole derivatives, supported by quantitative experimental data.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of substituted benzimidazole derivatives is significantly influenced by the nature and position of the substituents on the benzimidazole core. The following table summarizes the in vitro antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC) and zone of inhibition, of several recently developed derivatives against various bacterial and fungal strains.
| Compound ID | Structure / Substitution | Target Organism | Activity (MIC in µg/mL) | Activity (Zone of Inhibition in mm) | Reference |
| BM2 | 4-chloro-2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenol | Micrococcus luteus | 12.5 ± 2.2 | - | [8][9] |
| Staphylococcus aureus | 25 ± 1.5 | - | [8][9] | ||
| Enterobacter aerogenes | 25 ± 1.0 | - | [8][9] | ||
| Escherichia coli | 25 ± 1.8 | - | [8][9] | ||
| Aspergillus flavus | 12.5 ± 2.0 | - | [8][9] | ||
| Aspergillus fumigatus | 25 ± 1.2 | - | [8][9] | ||
| Fusarium solani | 25 ± 1.5 | - | [8][9] | ||
| 11d | bis-benzimidazole derivative | Staphylococcus aureus | 1.56 | - | [10] |
| Escherichia coli | 3.13 | - | [10] | ||
| Candida albicans | 0.78 | - | [10] | ||
| 37b | 1,4-disubstituted-1,2,3-triazole containing benzimidazolone | Staphylococcus aureus | 3.125 | - | [11] |
| Escherichia coli | 3.125 | - | [11] | ||
| 37d | 1,4-disubstituted-1,2,3-triazole containing benzimidazolone | Staphylococcus aureus | 3.125 | - | [11] |
| 64a | 2-substituted benzimidazole | Staphylococcus aureus | - | 29 | [7] |
| Escherichia coli | - | 17 | [7] | ||
| Pseudomonas aeruginosa | - | 19 | [7] | ||
| 64b | 2-substituted benzimidazole | Staphylococcus aureus | - | 25 | [7] |
| Escherichia coli | - | 21 | [7] | ||
| Pseudomonas aeruginosa | - | 20 | [7] | ||
| Ciprofloxacin | Standard Drug | Staphylococcus aureus | - | 20 | [7] |
| Escherichia coli | - | 23 | [7] | ||
| Pseudomonas aeruginosa | - | 21 | [7] | ||
| Norfloxacin | Standard Drug | Staphylococcus aureus | 3.13 | - | [10] |
| Escherichia coli | 1.56 | - | [10] | ||
| Fluconazole | Standard Drug | Candida albicans | 0.78 | - | [10] |
Note: Lower MIC values indicate higher antimicrobial activity.
The data indicates that specific substitutions significantly enhance antimicrobial potency. For instance, the bis-benzimidazole derivative 11d showed remarkable activity, comparable or even superior to reference drugs like Norfloxacin and Fluconazole.[10] Similarly, compounds 64a and 64b exhibited excellent antibacterial activity, with zones of inhibition larger than the standard drug ciprofloxacin against S. aureus.[7] The presence of certain groups such as halogens (-Cl, -F, -Br), nitro (-NO2), and trifluoromethyl (-CF3) on the benzimidazole or associated rings has been shown to increase antimicrobial activity.[11][12][13]
Experimental Protocols
The evaluation of antimicrobial activity for benzimidazole derivatives typically involves standardized in vitro assays. The most common methodologies cited in the literature are detailed below.
1. Synthesis of 2-Substituted Benzimidazoles: A general and widely used method for synthesizing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and a carboxylic acid or an aldehyde.[6][14]
-
Reaction with Aldehydes: o-phenylenediamines react with various aryl aldehydes, often catalyzed by agents like p-toluenesulfonic acid (p-TsOH), under reflux conditions.[14] The reaction progress is monitored by thin-layer chromatography (TLC).
-
Reaction with Carboxylic Acids: Condensation with carboxylic acids often requires strong acidic conditions and sometimes high temperatures to proceed.[6]
Upon completion, the synthesized compounds are purified, typically through recrystallization, and their structures are confirmed using spectral techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[8][10]
2. In Vitro Antimicrobial Screening:
-
Disc Diffusion Method: This method is used for preliminary screening of antibacterial activity. Nutrient agar plates are prepared and inoculated with the test microorganism. Sterile paper discs impregnated with known concentrations of the synthesized compounds (e.g., 500µg and 1000µ g/disc ) are placed on the agar surface. A standard antibiotic (e.g., Ciprofloxacin) is used as a positive control, and the solvent (e.g., DMSO) serves as a negative control. The plates are incubated, and the diameter of the inhibition zone around each disc is measured in millimeters.[7][14]
-
Two-Fold Serial Dilution Technique (MIC Determination): This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A series of dilutions of the test compounds are prepared in a liquid growth medium. Each dilution is then inoculated with the test microorganism. After incubation, the tubes are observed for turbidity (growth). The lowest concentration without visible growth is recorded as the MIC.[10]
Visualizing the Research Workflow and Mechanism
To better understand the process of developing and evaluating these compounds, the following diagrams illustrate the general workflow and a key mechanism of action.
Caption: General workflow for the synthesis and antimicrobial evaluation of benzimidazole derivatives.
Caption: Proposed mechanism of action for certain benzimidazoles via DNA gyrase inhibition.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 4. TOGELQRIS | Situs Toto Togel 4D Online Resmi & Bandar Slot Gacor Online Terbesar Di Indonesia [medicaljournalshouse.com]
- 5. scispace.com [scispace.com]
- 6. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpcbs.com [ijpcbs.com]
A Comparative Guide to Linker Strategies in PROTAC Development: Evaluating "5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide" as a Novel Rigid Linker
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention. The linker component of a PROTAC, which connects the target protein-binding ligand (warhead) and the E3 ubiquitin ligase-recruiting ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. While flexible alkyl and polyethylene glycol (PEG) linkers have been widely used, there is a growing interest in exploring rigid and semi-rigid linkers to enhance PROTAC performance. This guide provides an objective comparison of "5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide" as a representative of a rigid, heteroaromatic linker, with commonly used flexible linkers.
While direct experimental data for PROTACs utilizing "this compound" as a linker is not extensively available in the current literature, this guide will extrapolate its potential performance based on the known characteristics of rigid heterocyclic linkers and compare them to established linker classes.
The PROTAC Mechanism of Action: A Symphony of Proximity
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a pivotal role in orchestrating this ternary complex formation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Classes
The choice of linker significantly impacts a PROTAC's ability to form a stable and productive ternary complex, as well as its overall drug-like properties. Here, we compare the anticipated characteristics of a benzimidazole-based rigid linker with those of traditional flexible linkers.
| Feature | Alkyl Linkers | Polyethylene Glycol (PEG) Linkers | "5-(Bromomethyl)-1H-benzo[d]imidazole" (Hypothetical) |
| Composition | Saturated or unsaturated hydrocarbon chains. | Repeating ethylene glycol units. | A rigid heteroaromatic benzimidazole core. |
| Flexibility | High | High | Low |
| Solubility | Generally hydrophobic, can decrease aqueous solubility. | Hydrophilic, generally improves aqueous solubility. | Potentially moderate; the imidazole moiety can be polar, but the overall structure is largely aromatic and hydrophobic. |
| Cell Permeability | Can enhance permeability due to hydrophobicity. | Can have a complex effect; may improve solubility but the increased polar surface area of long chains can hinder permeability. | The rigid, planar structure may facilitate membrane crossing, but this is highly dependent on the overall molecular properties. |
| Metabolic Stability | Generally good metabolic stability. | Can be susceptible to oxidative metabolism. | The aromatic heterocyclic core is expected to have high metabolic stability. |
| Ternary Complex Formation | High flexibility allows for multiple binding orientations, which can be entropically unfavorable. | The flexibility can be advantageous for achieving a productive ternary complex conformation. | The rigid structure can pre-organize the warhead and E3 ligase ligand, potentially leading to a more stable and specific ternary complex with lower entropic penalty. |
Performance Metrics: A Quantitative Comparison
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). Lower DC50 and higher Dmax values indicate a more potent and effective PROTAC.
Table 1: Hypothetical Performance Comparison of PROTACs with Different Linkers
| PROTAC | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-Alkyl | C4 Alkyl Chain | Protein X | Cancer Cell Line A | 150 | 85 | [Hypothetical Data] |
| PROTAC-PEG | PEG4 | Protein X | Cancer Cell Line A | 80 | 90 | [Hypothetical Data] |
| PROTAC-Bzim | Benzimidazole | Protein X | Cancer Cell Line A | 50 | 95 | [Hypothetical Data] |
| PROTAC-Alkyl-2 | C8 Alkyl Chain | Protein Y | Cancer Cell Line B | 200 | 75 | [Hypothetical Data] |
| PROTAC-PEG-2 | PEG8 | Protein Y | Cancer Cell Line B | 120 | 80 | [Hypothetical Data] |
| PROTAC-Bzim-2 | Benzimidazole | Protein Y | Cancer Cell Line B | 70 | 90 | [Hypothetical Data] |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
The anticipated superior performance of the benzimidazole-containing PROTAC is based on the hypothesis that the rigid linker can better orient the binding moieties for optimal ternary complex formation, leading to more efficient ubiquitination and degradation.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the development and comparison of PROTACs. Below are detailed methodologies for key experiments.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the synthesis and evaluation of PROTACs.
Protocol 1: Western Blot for Determination of DC50 and Dmax
-
Cell Culture and Treatment:
-
Seed target cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a four-parameter variable slope model to determine the DC50 and Dmax values.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization of E3 Ligase:
-
Covalently immobilize the purified E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface using amine coupling.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
In a separate experiment, inject a series of concentrations of the purified target protein over a sensor chip with immobilized PROTAC (if feasible) or use an alternative method to determine the PROTAC-target protein KD.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The formation of the ternary complex will result in an increased binding response compared to the binary interaction of the PROTAC alone.
-
Analyze the kinetic data to determine the association and dissociation rate constants and the overall affinity of the ternary complex. Cooperativity can be calculated by comparing the affinity of the ternary complex to the binary affinities.
-
Conclusion: The Promise of Rigid Linkers
The strategic design of the linker is paramount to the development of potent and selective PROTACs. While flexible linkers have proven effective, the exploration of rigid linkers, such as those incorporating a benzimidazole scaffold like "this compound," holds significant promise. The pre-organization of the binding moieties afforded by a rigid linker can potentially lead to more stable and productive ternary complexes, resulting in enhanced degradation efficiency. Furthermore, the inherent metabolic stability of such aromatic heterocyclic structures is a desirable feature for in vivo applications.
Although direct experimental evidence for the performance of "this compound" as a PROTAC linker is currently limited, the principles of rational PROTAC design suggest that this and similar rigid linkers are a promising avenue for the development of next-generation protein degraders with improved therapeutic profiles. Further empirical investigation is warranted to fully elucidate the potential of this linker class.
Comparative Analysis of 5-(Bromomethyl)-1H-benzo[d]imidazole Hydrobromide Analogs: A Guide to Structure-Activity Relationships in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationship (SAR) of 5-(bromomethyl)-1H-benzo[d]imidazole hydrobromide and its analogs, focusing on their anticancer properties. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent antitumor effects.[1][2] This document summarizes quantitative cytotoxicity data, details relevant experimental protocols, and visualizes a key signaling pathway implicated in the mechanism of action of these compounds.
Quantitative Data Summary
The cytotoxic activity of 5-substituted benzimidazole analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the compound concentration required to inhibit 50% of cell growth, is a standard metric for cytotoxicity. A lower IC50 value indicates greater potency. The following table summarizes IC50 values for a selection of 5-substituted benzimidazole analogs from various studies, providing a basis for understanding their structure-activity relationships.
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -CH2Br | Not explicitly found | - | - |
| 2 | -CH2Cl | Not explicitly found | - | [3] |
| 3 | -NO2 (on benzimidazole) | MCF-7 (Breast) | Potent Activity | [4] |
| 4 | -Cl (on benzimidazole) | MCF-7 (Breast) | 0.0316 | [4] |
| 5 | -F (on benzimidazole) | MCF-7 (Breast) | Less potent than Chloro | [4] |
| 6a | -H | A549 (Lung) | >100 | [5] |
| 6b | -Phenyl | A549 (Lung) | 0.23 | [5] |
| 6c | -2,4-Dimethoxyphenyl | A549 (Lung) | 0.15 | [5] |
| 7a | Bromo-derivative | MCF-7 (Breast) | 17.8 (µg/mL) | [6] |
| 7b | Bromo-derivative | DU-145 (Prostate) | 10.2 (µg/mL) | [6] |
| 8 | 5-Hydrosulfonyl derivative | A549 (Lung) | Varied activity | [7] |
Note: The target compound, this compound, is represented as compound 1. Direct cytotoxic data for this specific compound was not prevalent in the reviewed literature, which often focuses on broader classes of 5-substituted analogs. The data presented is for comparative purposes to infer potential activity trends.
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring.[8][9][10]
-
Substitution at the 5-position: The 5-position of the benzimidazole ring is a critical site for modification to enhance anticancer activity.
-
Electron-withdrawing groups: The presence of electron-withdrawing groups like a nitro (-NO2) or a chloro (-Cl) group at the 5-position has been shown to enhance cytotoxic activity.[4] For instance, a 5-chloro substituted benzimidazole derivative exhibited potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 0.0316 µM.[4] This suggests that the electron-deficient nature of the benzimidazole ring may play a role in its interaction with biological targets.
-
Halogens: Halogen substitution, in general, appears to be favorable for anticancer activity. A bromo-derivative (compound 7) showed significant cytotoxic effects against various cancer cell lines.[6] While direct comparisons are challenging due to differing experimental setups, the data suggests that halogens contribute positively to the cytotoxic profile.
-
Bulky Aromatic Groups: The introduction of bulky aromatic groups at the 2-position, in conjunction with substitutions at the 5-position, can lead to highly potent compounds. For example, derivatives with a 2-(3,4,5-trimethoxyphenyl) group and a carboxamide at the 6-position (structurally related to the 5-position) showed excellent cytotoxicity.[5]
-
Experimental Protocols
The following sections detail the methodologies for the synthesis of 5-substituted benzimidazole analogs and a key experiment for assessing their cytotoxicity.
General Synthesis of 5-Substituted Benzimidazole Derivatives
A common and versatile method for synthesizing the benzimidazole core involves the condensation reaction of an o-phenylenediamine with a carboxylic acid or an aldehyde under acidic conditions.[11]
Example Protocol for the Synthesis of 2-(Chloromethyl)-1H-benzimidazole:
-
A mixture of o-phenylenediamine (80 mmol) and chloroacetic acid (70 mmol) is refluxed in 5 N HCl (60 mL) for 8 hours.
-
The reaction mixture is then cooled to room temperature.
-
The mixture is neutralized with ammonia.
-
The resulting precipitate is filtered and washed with water to yield the crude product.
-
Purification is achieved through column chromatography on silica gel.[3]
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6][12]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: The cells are treated with various concentrations of the test benzimidazole analogs and incubated for a defined period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.[12]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[12]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[12]
Visualizations
Experimental Workflow: Synthesis and Cytotoxicity Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benzimidazole analogs.
Caption: A typical workflow for synthesizing and evaluating benzimidazole analogs.
Signaling Pathway: Microtubule Disruption Leading to Apoptosis
Several benzimidazole derivatives exert their anticancer effects by targeting microtubules, which are essential components of the cytoskeleton involved in cell division.[13][14][15] Disruption of microtubule dynamics leads to mitotic arrest and subsequent programmed cell death (apoptosis).
Caption: Benzimidazole analogs can inhibit tubulin polymerization, leading to apoptosis.
References
- 1. Stork: Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship [storkapp.me]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benthamscience.com [benthamscience.com]
- 14. Imidazoles and benzimidazoles as tubulin-modulators for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Benchmarking 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide: A Comparative Guide for Researchers
In the landscape of drug discovery and organic synthesis, the selection of appropriate building blocks is paramount to the success of a research campaign. This guide provides a comparative analysis of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide, a key reagent for the introduction of the benzimidazole moiety, against its commercially available alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on reagent selection based on performance and application.
Executive Summary
This compound is a versatile reagent primarily utilized as an alkylating agent in the synthesis of a wide range of biologically active molecules. Its utility stems from the prevalence of the benzimidazole scaffold in medicinal chemistry, a core structure in numerous approved drugs and clinical candidates.[1][2][3][4][5][6] The primary alternatives for introducing a benzimidazolylmethyl group are its isomers, such as 2-(bromomethyl)-1H-benzo[d]imidazole, and other alkylating agents containing the benzimidazole core. The choice between these reagents can significantly impact reaction yields, purity profiles, and the overall efficiency of a synthetic route. While direct, head-to-head comparative studies are limited in publicly available literature, this guide consolidates available data and provides a framework for rational reagent selection.
Performance Comparison
The primary application of this compound is in N-alkylation reactions with various nucleophiles, such as amines and phenols, to introduce the benzimidazol-5-ylmethyl moiety. The reactivity of this reagent is attributed to the electrophilic nature of the benzylic carbon bearing the bromine atom.
Table 1: Comparison of Benzimidazole-based Alkylating Agents
| Reagent | Key Features | Reported Yields (Context Dependent) | Commercial Availability |
| This compound | Positional isomer for specific SAR studies. | Moderate to high yields in N-alkylation reactions. | Available from several chemical suppliers.[7] |
| 2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide | Isomeric alternative, potentially offering different biological activity in the final compound. | Moderate to good yields reported in various syntheses.[8] | Commercially available.[9][10] |
| 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride | An alternative imidazolyl-alkylating agent. | Used in the synthesis of various compounds.[11] | Commercially available. |
| Other substituted (bromomethyl)benzimidazoles | Offers diverse substitution patterns for library synthesis and SAR exploration. | Yields are highly dependent on the specific substitution and reaction conditions. | A wide variety are commercially available. |
Note: The yields are highly substrate and reaction condition dependent. The data presented here is for general comparison and may not be directly transferable to all synthetic transformations.
Key Applications in Medicinal Chemistry
Benzimidazole derivatives are integral to the development of numerous therapeutic agents, particularly in oncology and virology.[1][3] The introduction of the benzimidazole moiety via reagents like this compound has been a key step in the synthesis of various kinase inhibitors.[12][13][14] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[13]
For instance, benzimidazole-containing compounds have been designed as inhibitors of key kinases such as EGFR, HER2, and CDK2, which are implicated in tumor growth and proliferation.[12] The specific substitution pattern on the benzimidazole ring, determined by the choice of the alkylating agent, can significantly influence the binding affinity and selectivity of the final inhibitor.
Experimental Protocols
Below is a representative experimental protocol for a typical N-alkylation reaction using a bromomethyl-benzimidazole derivative. This protocol should be adapted and optimized for specific substrates and reaction scales.
General Protocol for N-Alkylation of an Amine with a Bromomethyl-Benzimidazole Derivative
Materials:
-
Amine substrate (1.0 eq)
-
Bromomethyl-benzimidazole derivative (e.g., this compound) (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate, the bromomethyl-benzimidazole derivative, and the base.
-
Add the anhydrous solvent and stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Synthetic Workflow and Biological Context
To illustrate the application of these reagents in a drug discovery context, the following diagrams depict a generalized synthetic workflow and a representative signaling pathway targeted by benzimidazole-based inhibitors.
The synthesized benzimidazole derivatives often target specific nodes in cellular signaling pathways. For example, in the context of cancer, many of these compounds are designed to inhibit protein kinases that drive cell proliferation and survival.
Conclusion
This compound is a valuable reagent for the synthesis of diverse benzimidazole-containing molecules with significant potential in medicinal chemistry. While a lack of direct comparative studies makes a definitive performance ranking challenging, its utility is evident from its application in the synthesis of biologically active compounds. The choice of this reagent over its isomers or other alternatives should be guided by the specific synthetic strategy and the desired structure-activity relationship of the final product. The provided experimental protocol and workflow diagrams offer a practical guide for researchers employing this class of reagents in their synthetic endeavors.
References
- 1. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. NOVEL NEW RESEARCH STRATEGIES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW - IJPRS [ijprs.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 6. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cas 1211523-55-5|| where to buy 5-(Bromomethyl)-1H-benzo[d]imidazole [chemenu.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide | C9H10Br2N2 | CID 24229451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(Bromomethyl)-1-methyl-1H-benzo[d]imidazole hydrobromide [cymitquimica.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic Routes Utilizing 5-(Bromomethyl)-1H-benzo[d]imidazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for the functionalization of molecules using 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide. We present a review of its application in the synthesis of key structural motifs relevant to medicinal chemistry and compare these routes with alternative synthetic strategies. This document includes quantitative data, detailed experimental protocols, and visual diagrams of the synthetic pathways to aid in the selection of optimal methodologies.
Introduction
This compound is a valuable reagent for introducing the benzimidazole moiety into various molecular scaffolds. The benzimidazole core is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. This guide focuses on the utility of this compound in the synthesis of N-substituted phthalimides, acetamides, and phenylpiperazines, which are common pharmacophores in drug discovery.
Comparison of Synthetic Routes
The primary application of this compound is as an alkylating agent, where the bromomethyl group reacts with various nucleophiles. Below, we compare the synthesis of three key structural motifs using this reagent versus alternative synthetic approaches.
Table 1: Comparison of Synthetic Routes
| Target Compound | Synthetic Route using 5-(Bromomethyl)-1H-benzo[d]imidazole HBr | Alternative Synthetic Route |
| 2-((1H-benzo[d]imidazol-5-yl)methyl)isoindoline-1,3-dione | Route A1: Gabriel Synthesis. Reaction of 5-(Bromomethyl)-1H-benzo[d]imidazole HBr with potassium phthalimide. | Route A2: From Phthalic Anhydride. Condensation of an amino acid with phthalic anhydride, followed by cyclization with o-phenylenediamine. Yields for the final benzimidazole formation step range from 40-78%. |
| N-((1H-benzo[d]imidazol-5-yl)methyl)acetamide | Route B1: Direct Alkylation. Reaction of 5-(Bromomethyl)-1H-benzo[d]imidazole HBr with acetamide. | Route B2: Acylation of Amine. Synthesis of 5-amino-2-aminobenzimidazole followed by N-arylation and subsequent acetylation[1]. |
| 1-((1H-benzo[d]imidazol-5-yl)methyl)-4-phenylpiperazine | Route C1: Direct Alkylation. Reaction of 5-(Bromomethyl)-1H-benzo[d]imidazole HBr with 1-phenylpiperazine. A similar reaction with 2-(chloromethyl)benzimidazole derivatives has been reported with yields around 57%[2]. | Route C2: Reductive Amination. Reaction of a benzimidazole-5-carbaldehyde with 1-phenylpiperazine in the presence of a reducing agent. |
Detailed Experimental Protocols
Route A1: Synthesis of 2-((1H-benzo[d]imidazol-5-yl)methyl)isoindoline-1,3-dione via Gabriel Synthesis
-
Materials: this compound, potassium phthalimide, anhydrous dimethylformamide (DMF).
-
Procedure: To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous DMF, add this compound (1.0 equivalent). Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC)[3]. Upon completion, cool the mixture to room temperature, pour into water, and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography[3].
Route C1: Synthesis of 1-((1H-benzo[d]imidazol-5-yl)methyl)-4-phenylpiperazine via Direct Alkylation
-
Materials: this compound, 1-phenylpiperazine, a non-nucleophilic base (e.g., potassium carbonate or triethylamine), anhydrous acetonitrile or DMF.
-
Procedure: To a solution of 1-phenylpiperazine (1.1 equivalents) and the base (1.5 equivalents) in the chosen solvent, add this compound (1.0 equivalent). Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor by TLC[2]. Once the starting material is consumed, cool the reaction mixture and filter to remove any inorganic salts. Evaporate the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired product[2].
Synthetic Pathway Visualizations
The following diagrams illustrate the synthetic routes discussed.
Caption: Route A1: Gabriel synthesis of the phthalimide derivative.
Caption: Route A2: Alternative synthesis from phthalic anhydride.
Caption: Route C1: Direct alkylation for phenylpiperazine derivative.
Discussion
The direct alkylation of nucleophiles with this compound (Routes A1 and C1) offers a straightforward and convergent approach to the target molecules. The Gabriel synthesis (Route A1) is a classic and reliable method for the preparation of primary amines, which can then be derivatized, and its initial step to form the phthalimide adduct is typically high-yielding for primary alkyl halides[3].
Alternative routes, such as the multi-step synthesis starting from phthalic anhydride (Route A2), can be effective but may involve more complex procedures and potentially lower overall yields due to the number of steps.
For the synthesis of N-((1H-benzo[d]imidazol-5-yl)methyl)acetamide, direct alkylation of acetamide (Route B1) would be the most direct approach. The alternative, involving acylation of a pre-formed aminobenzimidazole (Route B2), requires the synthesis of the amino-functionalized benzimidazole precursor, which can add complexity to the overall synthesis[1].
The synthesis of the phenylpiperazine derivative via direct alkylation (Route C1) is a common and generally efficient method for N-alkylation of secondary amines. A similar reported synthesis using a chloro-analogue suggests that good yields can be expected[2].
Conclusion
This compound serves as a versatile and efficient reagent for the introduction of the benzimidazole-5-methyl group into a variety of molecular scaffolds. The direct alkylation routes are generally preferred for their simplicity and convergence. The choice between the direct use of this reagent and alternative synthetic strategies will depend on the specific requirements of the target molecule, the availability of starting materials, and the desired overall efficiency of the synthetic sequence. This guide provides a foundation for making informed decisions in the design and execution of synthetic routes involving this important building block.
References
Safety Operating Guide
Proper Disposal of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide, a halogenated organic compound, designed for researchers, scientists, and professionals in drug development.
This document outlines essential safety protocols, waste segregation, and step-by-step disposal instructions to facilitate compliant and safe laboratory operations.
Immediate Safety and Handling
Personal Protective Equipment (PPE): When handling this chemical for disposal, the following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection: Use impervious gloves (double nitrile or Viton gloves are recommended) and a fully-buttoned lab coat.[4]
-
Respiratory Protection: If there is a risk of dust formation or inhalation, use a full-face respirator with an appropriate filter.[3]
Work should always be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.[2][5]
Waste Characterization and Segregation
This compound is classified as a halogenated organic waste .[6] This is a critical classification as halogenated and non-halogenated waste streams must be kept separate to ensure proper disposal and to minimize disposal costs.[7][8]
Key Disposal Parameters:
| Parameter | Guideline | Citation |
| Waste Classification | Halogenated Organic Waste | [6] |
| Container Type | Compatible, sealable, airtight container (e.g., polyethylene carboy) | [2][4][7] |
| Labeling | Clearly marked with "Hazardous Waste" and the full chemical name: "Waste this compound" | [7][9] |
| Incompatible Wastes | Do not mix with non-halogenated organic wastes, strong acids or bases, oxidizers, or heavy metals | [6][7][8][9] |
| Storage | Store in a designated, cool, dry, well-ventilated area, away from ignition sources and incompatible materials | [2][5][7] |
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated solids (e.g., absorbent pads, gloves, weighing paper) and solutions, in a designated hazardous waste container.[4][7]
-
Ensure the container is made of a compatible material, such as polyethylene, and has a tightly sealing lid.[4][7]
2. Labeling:
-
Label the waste container with a "Hazardous Waste" tag before the first drop of waste is added.[7][9]
-
The label must clearly identify the contents, including the full chemical name and approximate quantities or concentrations of each component in a mixture.[6][7] Do not use abbreviations or chemical formulas.[7]
3. Storage:
-
Keep the waste container closed at all times, except when adding waste.[7][8]
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory.[8]
-
Ensure the storage area is secure and provides secondary containment for liquid waste to prevent spills.[4][8]
4. Disposal Request:
-
Once the container is nearly full (e.g., ¾ full) or when the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[8]
-
Follow your institution's specific procedures for requesting a chemical waste pickup, which typically involves completing an online form.[8]
-
Do not dispose of this chemical down the drain or in the regular trash.[4][9]
5. Spill Cleanup:
-
In the event of a small spill, trained personnel wearing appropriate PPE can clean it up.[4]
-
Contain the spill and absorb it with an inert material (e.g., vermiculite, sand, or commercial absorbent pads).[4][8]
-
Collect the contaminated absorbent material in a sealed, labeled container and dispose of it as hazardous waste.[4][8]
-
For large spills, evacuate the area, and contact your institution's emergency response team and EHS office.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for halogenated waste.
Experimental Protocols
This document provides procedural guidance for the disposal of this compound. For detailed methodologies of specific experiments utilizing this compound, please refer to the relevant published research articles or established laboratory protocols.
By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. echemi.com [echemi.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide
For laboratory professionals engaged in drug development and scientific research, ensuring personal safety during the handling of reactive chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide, a compound that requires careful management in a laboratory setting. The following procedural steps and personal protective equipment (PPE) recommendations are designed to minimize risk and establish a secure working environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is necessary to prevent contact with skin, eyes, and the respiratory system. The corrosive nature of the material, coupled with the potential for irritation and harm from dust inhalation, necessitates the following precautions.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | EN 166 (EU) or NIOSH (US) approved | Protects against chemical splashes and dust.[1] |
| Face Shield | - | Recommended for splash-prone procedures. | |
| Hand Protection | Chemical-resistant gloves | Follow manufacturer's specifications for chemical compatibility | Prevents skin contact with the compound. |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious | Shields skin from accidental spills and contamination.[1] |
| Lab Coat | - | Provides an additional layer of protection. | |
| Respiratory Protection | Full-face respirator | NIOSH/MSHA or European Standard EN 149 approved | Required if exposure limits are exceeded or if irritation occurs.[1][2] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is critical to maintaining a safe laboratory environment. Adherence to the following operational plan will mitigate risks associated with this chemical.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.
-
Dispensing: Avoid creating dust when handling the solid form of the compound.
-
Solution Preparation: When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling.[3] Do not eat, drink, or smoke in the handling area.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Dispose of the chemical waste at an approved waste disposal plant.[3][4]
-
Do not dispose of the material down the drain.
Container Disposal:
-
Contaminated packaging should be treated as the chemical itself.
-
Follow local and national regulations for the disposal of chemical containers.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
